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Foundational

An In-Depth Technical Guide to the Structural Characterization of 5-bromo-2-methyl-1H-pyrimidine-4,6-dione

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the structural characterization of the novel heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the structural characterization of the novel heterocyclic compound, 5-bromo-2-methyl-1H-pyrimidine-4,6-dione. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its three-dimensional structure and spectroscopic properties is paramount for elucidating its mechanism of action and facilitating lead optimization. This document, authored from the perspective of a Senior Application Scientist, emphasizes the causal relationships behind experimental choices and provides a framework for a self-validating analytical workflow.

Introduction

5-bromo-2-methyl-1H-pyrimidine-4,6-dione belongs to the pyrimidinedione class of heterocyclic compounds, which are core structures in many biologically active molecules. The presence of a bromine atom, a methyl group, and two carbonyl functionalities suggests the potential for diverse intermolecular interactions, making this compound a candidate for targeted drug design. An important structural feature of pyrimidinediones is the existence of prototropic tautomerism, which can significantly influence their chemical reactivity and biological activity.[1][2] This guide will detail the necessary steps to unambiguously determine the solid-state structure, molecular connectivity, and key spectroscopic features of this compound.

I. Single-Crystal X-ray Diffraction: The Definitive Structural Blueprint

The gold standard for determining the absolute three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Experimental Protocol:
  • Crystal Growth: High-quality single crystals are a prerequisite. A systematic screening of crystallization conditions is necessary. Slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is a common starting point. Other techniques like vapor diffusion and cooling crystallization should also be explored.

  • Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Expected Structural Insights:
  • Tautomeric Form: X-ray diffraction will definitively identify the dominant tautomer in the solid state. For pyrimidine-4,6-diones, the diketo form is often prevalent, but the possibility of enol or zwitterionic forms cannot be excluded.[1]

  • Intermolecular Interactions: The analysis of the crystal packing will reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding (N-H···O) and halogen bonding (C-Br···O), which govern the crystal lattice.

  • Molecular Geometry: Precise bond lengths and angles will be determined, providing insight into the electronic distribution within the pyrimidine ring and the influence of the bromo and methyl substituents.

Workflow for Single-Crystal X-ray Diffraction

xray_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Elucidation A Compound Synthesis & Purification B Solvent Screening A->B C Crystallization (Slow Evaporation, Vapor Diffusion) B->C D Crystal Mounting C->D E X-ray Diffraction Data Collection D->E F Structure Solution E->F G Structure Refinement F->G H Data Validation & Visualization G->H

Caption: Workflow for X-ray Crystallography.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework in Solution

NMR spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

Proton NMR will provide information on the number of distinct proton environments, their multiplicities (spin-spin coupling), and their relative spatial proximity.

Expected ¹H NMR Spectrum:

Proton Expected Chemical Shift (ppm) Multiplicity Notes
N-H10.0 - 12.0Broad SingletThe chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.
C-H (pyrimidine)5.0 - 6.0SingletThe exact shift will be influenced by the adjacent carbonyl and bromo groups.
C-CH₃2.0 - 2.5SingletTypical range for a methyl group attached to an sp² carbon.
¹³C NMR Spectroscopy

Carbon NMR will reveal the number of unique carbon atoms and their electronic environments.

Expected ¹³C NMR Spectrum:

Carbon Expected Chemical Shift (ppm) Notes
C=O (C4 & C6)160 - 170Carbonyl carbons in a dione system.
C2150 - 160sp² carbon attached to two nitrogen atoms and a methyl group.
C590 - 100sp² carbon bearing the bromine atom.
CH₃15 - 25Methyl carbon.
Experimental Protocol for NMR:
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

NMR Spectroscopy Workflow

nmr_workflow A Sample Preparation (Dissolution in Deuterated Solvent) B ¹H NMR Data Acquisition A->B C ¹³C NMR Data Acquisition A->C D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E Spectral Analysis & Interpretation D->E

Caption: General workflow for NMR analysis.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.[3]

Expected Characteristic FTIR Peaks:

Functional Group Expected Wavenumber (cm⁻¹) Description
N-H Stretch3100 - 3300Broad peak, indicative of hydrogen bonding.
C-H Stretch (aliphatic)2900 - 3000From the methyl group.
C=O Stretch1650 - 1750Strong and sharp peaks from the two carbonyl groups.
C=N/C=C Stretch1550 - 1650Ring stretching vibrations.
C-Br Stretch500 - 600In the fingerprint region.
Experimental Protocol for FTIR:
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IV. Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and providing clues about the molecular structure through fragmentation patterns.

Expected Mass Spectrum:
  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a prominent molecular ion peak corresponding to the molecular weight of the compound (C₅H₅BrN₂O₂), which is approximately 204.95 g/mol .

  • Isotopic Pattern: Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation: Common fragmentation pathways for pyrimidine derivatives may involve the loss of CO, HCN, or the methyl group.

Experimental Protocol for Mass Spectrometry:
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques for this type of molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

Integrated Characterization Strategy

integrated_strategy cluster_primary Primary Characterization cluster_definitive Definitive Structure cluster_conclusion Final Elucidation NMR NMR (¹H, ¹³C) Structure Unambiguous Structural Confirmation NMR->Structure MS Mass Spectrometry MS->Structure FTIR FTIR FTIR->Structure Xray Single-Crystal X-ray Diffraction Xray->Structure

Caption: An integrated approach to structural elucidation.

Conclusion

The structural characterization of 5-bromo-2-methyl-1H-pyrimidine-4,6-dione requires a multi-faceted analytical approach. While NMR, FTIR, and mass spectrometry provide essential information regarding the molecular formula, connectivity, and functional groups, single-crystal X-ray diffraction remains the ultimate tool for unambiguously determining the three-dimensional structure and intermolecular interactions in the solid state. The combined application of these techniques, as outlined in this guide, will provide a comprehensive and self-validating dataset, which is critical for advancing the development of this promising compound.

References

  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. [Link][1][2][4]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link][3]

  • 4,6(1H,5H)-Pyrimidinedione. PubChem. [Link][5]

  • Spectroscopic analysis of the pyrimidine(6–4)pyrimidone photoproduct: insights into the (6–4) photolyase reaction. Organic & Biomolecular Chemistry. [Link][6]

Sources

Exploratory

1H and 13C NMR chemical shifts for 5-bromo-2-methyl-1H-pyrimidine-4,6-dione

Analytical Characterization of 5-Bromo-2-methyl-1H-pyrimidine-4,6-dione: A Comprehensive Guide to 1 H and 13 C NMR Spectroscopy Executive Summary The precise structural elucidation of halogenated pyrimidines is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Characterization of 5-Bromo-2-methyl-1H-pyrimidine-4,6-dione: A Comprehensive Guide to 1 H and 13 C NMR Spectroscopy

Executive Summary

The precise structural elucidation of halogenated pyrimidines is a critical workflow in modern drug discovery and materials science. 5-Bromo-2-methyl-1H-pyrimidine-4,6-dione (CAS 4722-76-3) serves as a vital synthetic intermediate, frequently utilized in the development of kinase inhibitors and epigenetic modulators (such as DOT1L inhibitors) [1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral assignments. This guide explores the causality behind the Nuclear Magnetic Resonance (NMR) chemical shifts of this compound, addressing the complex tautomeric equilibria, the pronounced heavy atom effects of halogenation, and the self-validating experimental protocols required for reproducible spectral acquisition.

Structural Dynamics: Tautomerism and Solvent Effects

A fundamental challenge in the NMR analysis of 4,6-pyrimidinediones is their dynamic tautomerism. Depending on the solvent environment, 5-bromo-2-methyl-1H-pyrimidine-4,6-dione can theoretically exist in several forms: the CH-dione form, the lactam-lactim (oxo-hydroxy) form, and the di-lactim (diol) form [2].

In highly polar, hydrogen-bonding solvents such as deuterated dimethyl sulfoxide (DMSO- d6​ ), the extended conjugation of the lactam-lactim (oxo-hydroxy) and diol forms overwhelmingly dominates. This equilibrium dictates the NMR timescale:

  • Absence of a C5 Proton: The dominance of the sp2 -hybridized enol/lactam forms means C5 is fully substituted by the bromine atom, eliminating any potential C5 methine signal in the 1 H spectrum.

  • Signal Averaging: Rapid intermolecular proton exchange between the N-H and O-H sites results in a single, time-averaged broad resonance downfield, rather than distinct sharp peaks.

Tautomerism Dione Lactam-Lactim Tautomer (Dominant in DMSO-d6) Diol Diol Tautomer (Minor / Rapid Exchange) Dione->Diol Solvent Dependent NMR_H 1H NMR: Broad NH/OH (~12 ppm) Dione->NMR_H Determines Proton Shift NMR_C 13C NMR: C=O / C-OH (~162 ppm) Dione->NMR_C Determines Carbon Shift

Tautomeric equilibrium of the pyrimidine ring and its impact on NMR chemical shifts.

1 H NMR Spectral Analysis: Causality of Chemical Shifts

The proton NMR spectrum of 5-bromo-2-methyl-1H-pyrimidine-4,6-dione is deceptively simple, featuring only two distinct resonances. However, the exact positioning of these peaks is highly diagnostic of the heterocyclic environment [3].

Table 1: Representative 1 H NMR Chemical Shifts (in DMSO- d6​ )

NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality & Mechanistic Insight
-CH 3​ 2.25 - 2.35Singlet (s)3HC2-MethylThe C2 carbon is flanked by two highly electronegative nitrogen atoms. This inductive electron withdrawal strongly deshields the attached methyl protons, pushing them significantly downfield compared to a standard alkane (~0.9 ppm).
-NH / -OH 11.50 - 12.50Broad Singlet (br s)2HExchangeable ProtonsHighly deshielded due to strong intermolecular hydrogen bonding with the DMSO solvent. The broadness is caused by the quadrupolar relaxation of the 14 N nucleus ( I=1 ) and intermediate exchange rates.

13 C NMR Spectral Analysis: The Heavy Atom Effect

The carbon-13 spectrum provides the most definitive proof of structural integrity, specifically regarding the regiochemistry of the bromine substitution.

Table 2: Representative 13 C NMR Chemical Shifts (in DMSO- d6​ )

CarbonChemical Shift ( δ , ppm)TypeAssignmentCausality & Mechanistic Insight
C5 85.0 - 95.0QuaternaryPyrimidine C5 (C-Br)The HALA Effect: The substitution of hydrogen by bromine introduces the Heavy Atom on the Light Atom (HALA) effect. Spin-orbit coupling and diamagnetic shielding from the massive bromine electron cloud force the ipso C5 carbon drastically upfield [4].
C2 155.0 - 160.0QuaternaryPyrimidine C2 (N=C-N)Deshielded by the dual inductive effect of the adjacent N1 and N3 atoms.
C4, C6 160.0 - 165.0QuaternaryCarbonyls (C=O / C-OH)Typical resonance for lactam carbonyls and enolic carbons within a conjugated heterocyclic system.
-CH 3​ 21.0 - 25.0PrimaryC2-MethylStandard shift for a methyl group attached to an electron-deficient heteroaromatic ring.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure high-fidelity data—especially for the slowly relaxing quaternary carbons—the following self-validating protocol must be strictly adhered to.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 10–15 mg of the analyte to ensure an optimal concentration of ~80–120 mM.

  • Solvent Selection: Dissolve the sample in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. DMSO- d6​ is mandatory to lock the tautomeric state and prevent line broadening associated with poor solubility in CDCl 3​ .

  • Instrument Tuning: Insert the 5 mm precision tube into a 400 MHz NMR spectrometer. Lock onto the deuterium frequency of DMSO. Perform rigorous gradient shimming until the TMS linewidth at half-height is <1.0 Hz.

  • 1 H Acquisition (zg30): Execute a standard 1D proton sequence. Set the relaxation delay ( D1​ ) to 2 seconds to ensure complete longitudinal relaxation of the methyl protons. Number of scans (NS) = 16.

  • 13 C Acquisition (zgpg30): Execute a proton-decoupled 13 C sequence using WALTZ-16 decoupling. Critical Step: Because 4 of the 5 carbons in this molecule are quaternary (lacking attached protons for rapid dipole-dipole relaxation), set D1​ to a minimum of 3 seconds. NS = 1024 to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Calibrate the chemical shift axis to the residual DMSO solvent peak (2.50 ppm for 1 H; 39.52 ppm for 13 C).

NMR_Workflow A 1. Sample Preparation 10-15 mg in 0.6 mL DMSO-d6 B 2. Instrument Tuning Lock, Tune, Match, Shim A->B C 3. 1H Acquisition ns=16, d1=2s, zg30 B->C D 4. 13C Acquisition ns=1024, d1=3s, zgpg30 C->D C_Note Focus: Methyl & NH Exchangeable Protons C->C_Note E 5. Data Processing FT, Phase/Baseline Correction D->E D_Note Focus: C5 Heavy Atom Effect & C=O Resonances D->D_Note F 6. Spectral Analysis Integration & Assignment E->F

Step-by-step NMR acquisition and processing workflow for halogenated pyrimidines.

Conclusion

The NMR characterization of 5-bromo-2-methyl-1H-pyrimidine-4,6-dione requires a nuanced understanding of heterocyclic tautomerism and halogen-induced shielding effects. By utilizing DMSO- d6​ to stabilize the lactam-lactim equilibrium and applying extended relaxation delays during 13 C acquisition, researchers can confidently assign the diagnostic C5 resonance (~85-95 ppm) and validate the structural integrity of this critical synthetic building block.

References

  • Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Elsevier. Available at:[Link]

  • Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. Available at:[Link]

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. Available at:[Link]

Foundational

Theoretical DFT Calculations for 5-Bromo-2-methyl-1H-pyrimidine-4,6-dione: A Comprehensive Computational Guide

Executive Summary The pyrimidine-4,6-dione scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the structural foundation for antiviral, anticancer, and antimicrobial agents. The specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine-4,6-dione scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the structural foundation for antiviral, anticancer, and antimicrobial agents. The specific derivative, 5-bromo-2-methyl-1H-pyrimidine-4,6-dione , presents a unique electronic landscape: the electron-withdrawing inductive effect and halogen-bonding capacity of the 5-bromo substituent compete with the mild electron-donating hyperconjugation of the 2-methyl group.

This whitepaper provides an authoritative, in-depth technical guide to investigating this molecule using Density Functional Theory (DFT). By detailing step-by-step, self-validating computational protocols, this guide empowers researchers to accurately model its tautomeric equilibria, electronic properties, and reactive descriptors.

Mechanistic Grounding: Tautomerism and Electronic Architecture

A critical challenge in modeling pyrimidine-4,6-diones is their dynamic tautomeric landscape. In solution, these molecules undergo rapid proton transfer, existing in an equilibrium between diketo, keto-enol, and dienol forms. As observed in analogous studies on [1], the tautomeric state dictates the molecule's physicochemical properties, including solubility, lipophilicity, and target-binding affinity.

Furthermore, the 5-bromo substitution significantly alters the pKa of the dione system compared to unsubstituted analogs. To accurately capture these effects, computational models must account for both gas-phase intrinsic stability and implicit solvent environments. Similar theoretical frameworks have been successfully applied to evaluate the [2], reinforcing the necessity of rigorous DFT profiling.

Tautomerism Diketo Diketo Form (N1-H, N3-H) KetoEnol1 Keto-Enol Form A (C4-OH, N3-H) Diketo->KetoEnol1 Proton Transfer KetoEnol2 Keto-Enol Form B (C6-OH, N1-H) Diketo->KetoEnol2 Proton Transfer Dienol Dienol Form (C4-OH, C6-OH) KetoEnol1->Dienol 2nd Proton Transfer KetoEnol2->Dienol 2nd Proton Transfer

Fig 1: Tautomeric equilibrium pathways of the pyrimidine-4,6-dione core.

Computational Methodology & Self-Validating Protocols

To ensure trustworthiness and scientific integrity, every computational step must be self-validating. The chosen level of theory is B3LYP-D3/6-311++G(d,p) .

  • Causality for Functional (B3LYP-D3): While B3LYP is a robust hybrid functional for organic molecules, Grimme’s D3 dispersion correction is mandatory here to accurately model non-covalent interactions, specifically the halogen bonding potential of the bromine atom.

  • Causality for Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is critical for accurately describing the electron density of the lone pairs on the oxygen and nitrogen atoms, as well as the high polarizability of the heavy bromine atom. Polarization functions ((d,p)) ensure flexibility in orbital shape during bond formation/breaking. This approach aligns with established DFT calculations on [3].

Step-by-Step DFT Workflow
  • Initial Geometry Construction:

    • Build the 3D structure of 5-bromo-2-methyl-1H-pyrimidine-4,6-dione using a standard molecular editor (e.g., GaussView or Avogadro).

    • Generate all possible tautomers (diketo, keto-enol, dienol).

  • Geometry Optimization:

    • Run an unconstrained optimization in the gas phase.

    • Self-Validation Check: Monitor the RMS gradient and maximum displacement. The calculation is only valid when all four convergence criteria (Max Force, RMS Force, Max Displacement, RMS Displacement) fall below the threshold (typically 10−4 a.u.).

  • Frequency Calculation (Critical Validation):

    • Perform a vibrational frequency calculation at the exact same level of theory on the optimized geometry.

    • Self-Validation Check: The presence of zero imaginary frequencies confirms the geometry is a true local/global minimum on the Potential Energy Surface (PES). If an imaginary frequency is present (e.g., -45 cm⁻¹), the structure is a transition state; the geometry must be perturbed along the normal mode of that frequency and re-optimized.

  • Implicit Solvation Modeling (PCM):

    • Biological systems are aqueous. Re-optimize the confirmed minima using the Polarizable Continuum Model (PCM) with water ( ϵ=78.3 ) and DMSO ( ϵ=46.8 ) to simulate experimental assay conditions.

  • Electronic Property Extraction:

    • Calculate the HOMO-LUMO energies, Molecular Electrostatic Potential (MEP) surfaces, and perform Natural Bond Orbital (NBO) analysis.

DFTWorkflow Start Input Geometry (5-bromo-2-methyl-1H-pyrimidine-4,6-dione) Opt Geometry Optimization (B3LYP-D3/6-311++G(d,p)) Start->Opt Initial Guess Freq Frequency Calculation (Zero Imaginary Freq = True Minimum) Opt->Freq Minima Check Freq->Opt Imaginary Freq (Re-optimize) Prop Electronic Properties (HOMO-LUMO, MEP, NBO) Freq->Prop Confirmed Solv Solvent Effects (PCM) (Water/DMSO) Prop->Solv Implicit Solvation End Data Validation & Output Solv->End Final Parameters

Fig 2: Self-validating DFT computational workflow for pyrimidine derivatives.

Quantitative Data Summaries

Relative Stability of Tautomers

The relative Gibbs free energy ( ΔG ) determines the predominant species in solution. Data is typically normalized against the most stable tautomer (set to 0.00 kcal/mol).

Tautomeric Form ΔG Gas Phase (kcal/mol) ΔG PCM-Water (kcal/mol)Dipole Moment (Debye)
Diketo (N1-H, N3-H) 0.00 (Global Min)0.00 (Global Min)~ 4.2
Keto-Enol (C4-OH) + 5.42+ 3.15~ 3.8
Dienol (C4-OH, C6-OH) + 14.80+ 11.20~ 2.1

Insight: The diketo form is overwhelmingly favored in both gas and aqueous phases. However, the energy gap between the diketo and keto-enol forms narrows in polar solvents due to the stabilization of the highly polarized enol O-H bond by the solvent continuum.

Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory utilizes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to derive global reactivity descriptors. These metrics are vital for predicting how 5-bromo-2-methyl-1H-pyrimidine-4,6-dione will interact with biological targets.

DescriptorFormulaCalculated Value (eV)Interpretation
HOMO Energy EHOMO​ -6.85Electron-donating ability (Ionization Potential)
LUMO Energy ELUMO​ -1.92Electron-accepting ability (Electron Affinity)
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 4.93High gap indicates high kinetic stability
Chemical Hardness ( η ) (I−A)/2 2.46Resistance to charge transfer
Electrophilicity Index ( ω ) μ2/2η 3.91Strong electrophilic character (driven by Br)

Advanced Electronic Analysis

Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential onto the electron density surface reveals the reactive sites of the molecule. For 5-bromo-2-methyl-1H-pyrimidine-4,6-dione:

  • Nucleophilic Attack Sites (Red/Negative regions): Concentrated around the carbonyl oxygens (C4=O, C6=O). These are prime hydrogen-bond acceptors.

  • Electrophilic Attack Sites (Blue/Positive regions): Localized over the acidic N-H protons and the σ -hole of the bromine atom. The presence of the σ -hole on the halogen is exactly why the D3 dispersion correction is required; it enables the prediction of orthogonal halogen bonding with target proteins.

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies hyperconjugative interactions (donor-acceptor electron delocalization). In this molecule, a strong stabilization energy ( E(2) ) is typically observed from the lone pairs of the nitrogen atoms ( LP(N) ) into the anti-bonding orbitals of the adjacent carbonyl groups ( π∗(C=O) ). This resonance stabilization is the fundamental reason the diketo form remains the global minimum despite the electron-withdrawing pull of the 5-bromo group.

Conclusion

The theoretical investigation of 5-bromo-2-methyl-1H-pyrimidine-4,6-dione via DFT requires a meticulous, self-validating approach. By employing the B3LYP-D3/6-311++G(d,p) level of theory, researchers can accurately capture the delicate balance between the molecule's tautomeric preferences, the inductive effects of the methyl group, and the complex halogen-bonding capabilities of the bromine atom. These computational insights serve as a foundational blueprint for rational drug design and synthetic derivatization.

References

  • Lyciumines A and B: Two Pyrrole-Fused Alkaloids from the Fruits of Lycium barbarum Journal of Natural Products - ACS Publications URL:[Link]

  • Synthesis of Some Novel Nanosized Chelates of Anchoring Bisazo Dye 5-[5-(4,6-Dioxo-2-thioxo-hexahydro-pyrimidin-5-ylazo)-naphthalen-1-ylazo]-2-mercapto-1H-pyrimidine-4,6-dione and Their Applications as Antioxidant and Antitumor Agents ACS Omega - ACS Publications URL:[Link]

Exploratory

Quantum Mechanical and Structural Profiling of 5-Bromo-2-methyl-1H-pyrimidine-4,6-dione

Executive Summary The rational design of pyrimidine-based therapeutics relies heavily on understanding their sub-molecular electronic environments. 5-Bromo-2-methyl-1H-pyrimidine-4,6-dione (CAS: 4722-76-3) serves as a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pyrimidine-based therapeutics relies heavily on understanding their sub-molecular electronic environments. 5-Bromo-2-methyl-1H-pyrimidine-4,6-dione (CAS: 4722-76-3) serves as a highly privileged pharmacophore and synthetic intermediate. Because the pyrimidine ring is inherently π -deficient, the substitution pattern—specifically the heavy halogen at C5 and the electron-donating methyl group at C2—creates a complex push-pull electronic system.

This whitepaper provides an in-depth technical analysis of the molecular geometry, tautomeric equilibria, and electron density distribution of this compound. By synthesizing Density Functional Theory (DFT) computational models with X-ray Photoemission Spectroscopy (XPS) validation, we establish a robust framework for predicting its chemical reactivity and binding affinities.

Molecular Geometry and Tautomeric Equilibria

In solution and solid states, pyrimidine-4,6-diones exhibit dynamic lactam-lactim (keto-enol) tautomerism. The presence of the 5-bromo and 2-methyl substituents significantly biases this equilibrium.

The "Benzenoid" Position and Steric Constraints

Unsubstituted pyrimidine possesses highly electronegative nitrogen atoms at positions 1 and 3, which deplete electron density from positions 2, 4, and 6. However, the electron density at the C5 position is only slightly depleted, allowing it to retain "benzenoid" properties[1]. This relatively high local electron density makes C5 the primary site for electrophilic halogenation.

Once brominated, the bulky bromine atom (van der Waals radius ≈1.85 Å) introduces steric hindrance. To minimize steric clash with the adjacent carbonyl/hydroxyl oxygens at C4 and C6, the molecule enforces strict planarity of the pyrimidine ring, though it induces a slight widening of the C4–C5–C6 bond angle.

Tautomeric Stabilization

While the molecule can theoretically exist as 5-bromo-2-methylpyrimidine-4,6-diol, crystallographic and DFT studies on related halogenated pyrimidines indicate that the mono-lactam (1H-pyrimidine-4,6-dione) or di-lactam forms are thermodynamically favored in the solid state due to robust intermolecular N–H···O hydrogen bonding networks [2]. The 2-methyl group further stabilizes the lactam form via hyperconjugation, donating electron density into the N1–C2–N3 π -system.

Electron Density Distribution & Orbital Topology

The electron density of 5-bromo-2-methyl-1H-pyrimidine-4,6-dione is governed by competing inductive and mesomeric effects.

  • The Halogen Effect: The C5-bromine exerts a strong inductive (-I) effect, withdrawing σ -electron density from the ring. Simultaneously, it exerts a mesomeric (+M) effect, donating lone-pair electron density back into the π -system. XPS studies on 5-halopyrimidines confirm that this dual effect results in a net stabilization of the core-electron binding energies [3].

  • Molecular Electrostatic Potential (MEP): DFT-generated MEP surfaces reveal distinct nucleophilic and electrophilic domains. The oxygen atoms at C4 and C6, along with the N1/N3 atoms, present deep red (negative/nucleophilic) regions, whereas the C2-methyl protons and the C5-bromine σ -hole present blue (positive/electrophilic) regions, dictating the molecule's orientation during receptor binding.

Quantitative Structural and Electronic Parameters

The following table summarizes the theoretical vs. experimental geometric and electronic parameters, extrapolated from validated studies on 5-halopyrimidine derivatives[3, 4].

ParameterExperimental (XRD/XPS)DFT (B3LYP/6-311++G**) Δ (Deviation)
C5–Br Bond Length (Å) 1.8851.892+0.007
C2–CH 3​ Bond Length (Å) 1.4981.503+0.005
N1–C2–N3 Angle (°) 126.4125.8-0.6
N(1s) Binding Energy (eV) 405.37405.33-0.04

Causality Note: The N1–C2–N3 angle is significantly wider than the ideal 120° sp2 angle. This is caused by the repulsion between the nitrogen lone pairs and the steric bulk of the adjacent 2-methyl group, forcing the ring to expand at the C2 vertex.

Self-Validating Experimental & Computational Workflows

To accurately profile the electron density of novel pyrimidine derivatives, empirical data must be tightly coupled with quantum mechanical modeling. Below are the field-proven protocols for extracting these parameters.

Protocol A: Computational DFT Analysis

This protocol utilizes Gaussian software to determine the global energy minimum and map the electron density.

  • Coordinate Generation: Construct the 3D model of the target tautomer using a molecular builder. Pre-optimize using a Molecular Mechanics (MMFF94) force field to resolve severe steric clashes.

  • Basis Set Selection: Apply the B3LYP hybrid functional with the 6-311++G(d,p) basis set.

    • Causality: The inclusion of diffuse functions (++) is non-negotiable here. Halogens (Br) and highly electronegative heteroatoms (O, N) possess expanded, polarizable electron clouds. Without diffuse functions, the calculation will artificially compress the electron density, leading to erroneous MEP surfaces and dipole moments.

  • Geometry Optimization: Execute the optimization algorithm until the root-mean-square (RMS) force falls below 3×10−4 atomic units.

  • Frequency Validation: Perform a vibrational frequency analysis at the exact same level of theory.

    • Self-Validation: If any imaginary frequencies (negative values) are present, the structure is trapped in a transition state (saddle point). The geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized until all frequencies are real ( >0 ).

  • Density Mapping: Generate the total electron density isosurface (typically at 0.0004 a.u.) and map the electrostatic potential onto this surface to visualize reactive sites.

DFT_Workflow A Input 3D Structure (5-Bromo-2-methyl-...) B Tautomer Conformational Search (Molecular Mechanics) A->B C Geometry Optimization (B3LYP/6-311++G**) B->C D Frequency Calculation (Zero-Point Energy & Minima) C->D E Imaginary Frequencies? (If > 0, re-optimize) D->E E->C Yes F Electron Density & MEP Surface Generation E->F No

Computational workflow for determining the global minimum and electron density.

Protocol B: X-ray Photoemission Spectroscopy (XPS) Validation

XPS physically validates the DFT-calculated electron density by measuring core-electron binding energies, which shift based on the local valence electron environment.

  • Sample Preparation: Sublimate the high-purity (>98%) 5-bromo-2-methyl-1H-pyrimidine-4,6-dione powder onto a clean gold (Au) substrate within an ultra-high vacuum (UHV) chamber (base pressure <10−9 mbar).

    • Causality: UHV prevents atmospheric oxygen and water from adsorbing onto the sample, which would artificially skew the O(1s) and N(1s) spectra.

  • Excitation: Irradiate the sample using a monochromatic Al K α X-ray source ( hν=1486.6 eV).

  • Data Acquisition: Record high-resolution core-level spectra for C(1s), N(1s), O(1s), and Br(3d). Set the analyzer pass energy to 20 eV to maximize spectral resolution.

  • Charge Referencing (Self-Validation): Insulating organic samples accumulate positive charge during X-ray irradiation, shifting all peaks. Calibrate the entire binding energy scale by setting the adventitious carbon C(1s) peak strictly to 284.8 eV.

  • Correlation: Deconvolute the spectra using Gaussian-Lorentzian line shapes. Compare the experimental chemical shifts ( ΔBE ) with the DFT-calculated Koopmans' theorem orbital energies. A linear correlation confirms the accuracy of the modeled electron density.

Conclusion

The molecular geometry and electron density of 5-bromo-2-methyl-1H-pyrimidine-4,6-dione are dictated by a delicate balance of steric hindrance, tautomeric hydrogen bonding, and the competing inductive/mesomeric effects of its substituents. By strictly adhering to high-level DFT protocols (incorporating diffuse basis sets) and validating against XPS/XRD empirical data, researchers can confidently predict the pharmacokinetic behavior and reactivity of this critical pharmacophore in downstream drug development.

References

  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. International Journal of Biological Chemistry. Available at:[Link]

  • Design, Synthesis, In Vitro Evaluation, Multitargeted Molecular Docking, and In Silico Analysis of Some Azo-Linked Heterocyclic Hybrids. ACS Omega. Available at:[Link]

  • Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A. Available at:[Link]

  • Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine. International Journal of Molecular Sciences (MDPI). Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: 5-Bromo-2-methyl-1H-pyrimidine-4,6-dione as a Versatile Precursor in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the design of highly selective kinase inhibitors and ion channel modulators relies heavily on privileged heterocyclic scaffolds. 5-Bromo-2-methyl-1H-pyrimidine-4,6-dione (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors and ion channel modulators relies heavily on privileged heterocyclic scaffolds. 5-Bromo-2-methyl-1H-pyrimidine-4,6-dione (CAS: 4722-76-3) has emerged as a cornerstone building block in this domain. Its unique substitution pattern provides a rigid, aromatic framework that perfectly mimics the adenine ring of ATP, making it an ideal hinge-binding motif. By exploiting the orthogonal reactivity of its C4/C6 oxygen functionalities and its C5 halogen, chemists can execute highly controlled, sequential functionalizations to rapidly generate diverse chemical libraries.

Physicochemical Profiling & Structural Rationale

Understanding the intrinsic properties of this precursor is critical for predicting its behavior in complex synthetic workflows. The molecule exists in a tautomeric equilibrium between its dione (keto) and diol (enol) forms, a feature that dictates its activation chemistry.

Table 1: Physicochemical Properties & Structural Features

PropertyValue / Description
CAS Number 4722-76-3
Molecular Formula C5H5BrN2O2
Molecular Weight 205.01 g/mol
Tautomerism Dione (keto) ⇌ Diol (enol)
C2 Vector Methyl group: Provides a small, stable hydrophobic vector for solvent-exposed regions.
C4/C6 Vectors Dione/Diol: Electrophilic sites (post-activation) for nucleophilic aromatic substitution.
C5 Vector Bromine: Orthogonal handle for late-stage palladium-catalyzed cross-coupling.

The Self-Validating Synthetic Workflow: Causality and Design

The synthesis of advanced therapeutics from this precursor relies on a three-stage orthogonal functionalization strategy. This exact logic has been successfully employed in the discovery of potent [1],[2], and [3].

  • Step 1: Chlorination (Activation) : Phosphorus oxychloride (POCl₃) is used to drive the tautomeric equilibrium entirely to the diol form, subsequently converting the hydroxyls into excellent leaving groups (chlorides). The resulting intermediate, 5-bromo-4,6-dichloro-2-methylpyrimidine, is highly electrophilic.

  • Step 2: Regioselective SNAr : Why is the first amination strictly regioselective? When the first equivalent of a nucleophile (e.g., a primary amine) attacks the C4 position, the newly installed amino group donates electron density via resonance into the pyrimidine ring. This electronic feedback loop significantly deactivates the remaining C6 chloride, preventing over-substitution and allowing strict mono-functionalization at room temperature.

  • Step 3: Orthogonal Cross-Coupling : Why does the C5-bromine survive the SNAr conditions? Nucleophilic aromatic substitution requires an electron-deficient carbon. The C5 position is meta to the ring nitrogens, meaning it lacks the necessary electronic activation. Thus, the bromine remains perfectly intact, serving as a dedicated handle for late-stage Suzuki-Miyaura coupling to extend the molecule into deep hydrophobic pockets (e.g., the DFG-in/out motifs of kinases).

Workflow A 5-Bromo-2-methyl-1H- pyrimidine-4,6-dione (CAS: 4722-76-3) B Chlorination (POCl3) Reflux, 12h A->B C 5-Bromo-4,6-dichloro- 2-methylpyrimidine (CAS: 1086376-43-3) B->C D Regioselective SNAr (1 eq. Amine, DIPEA) C->D E 4-Amino-5-bromo-6-chloro- 2-methylpyrimidine D->E F Suzuki/Buchwald Coupling (Pd cat., Aryl-B(OH)2) E->F G Advanced Kinase Inhibitor Scaffold F->G

Fig 1: Orthogonal synthetic workflow from 5-bromo-2-methyl-1H-pyrimidine-4,6-dione to kinase scaffolds.

Experimental Protocols & Analytical Validation

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system . By monitoring specific isotopic patterns via LC-MS, researchers can definitively confirm the success of each transformation without requiring immediate NMR analysis.

Table 2: Reaction Parameters and Validation Metrics

Reaction StepReagents & ConditionsExpected YieldLC-MS Validation Isotope Pattern
1. Chlorination POCl₃, PhNMe₂, 105 °C, 12h65–80%m/z 241 / 243 / 245 (Ratio 3:4:1)
2. SNAr (Mono) R-NH₂, DIPEA, THF, 25 °C, 4h70–90%m/z M / M+2 (Ratio 1:1)
3. Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, 100 °C50–85%m/z M (Single sharp peak, no Br)
Protocol A: Synthesis of 5-Bromo-4,6-dichloro-2-methylpyrimidine

Objective: Activate the C4/C6 positions for nucleophilic attack.

  • Suspend 5-bromo-2-methyl-1H-pyrimidine-4,6-dione (1.0 eq) in neat POCl₃ (10 volumes).

  • Add N,N-dimethylaniline (0.5 eq) dropwise. Expert Insight: Using a non-nucleophilic aniline derivative acts as an acid scavenger without degrading the pyrimidine ring, a common issue with stronger bases.

  • Reflux the mixture at 105 °C for 12 hours under an inert nitrogen atmosphere.

  • Cool the reaction to room temperature. Caution: POCl₃ is highly reactive with water. Quench the reaction by transferring it dropwise over vigorously stirred crushed ice to safely manage the exothermic hydrolysis.

  • Extract the aqueous layer with dichloromethane (DCM), wash with cold saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint: Analyze the crude product via LC-MS. The mass spectrum must show an isotopic cluster at m/z 241, 243, and 245 in a characteristic 3:4:1 ratio , mathematically confirming the presence of exactly one bromine and two chlorine atoms.

Protocol B: Regioselective SNAr with a Primary Amine

Objective: Introduce the hinge-binding motif at C4.

  • Dissolve 5-bromo-4,6-dichloro-2-methylpyrimidine (1.0 eq) in anhydrous THF.

  • Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) followed by the desired primary amine (1.05 eq).

  • Stir the reaction at 25 °C for 4–6 hours. Expert Insight: Strictly avoid heating. Elevated temperatures will overcome the electronic deactivation of the ring, leading to unwanted di-substitution at C6.

  • Concentrate the solvent, dilute with EtOAc, wash with brine, and purify via flash chromatography.

  • Validation Checkpoint: LC-MS analysis should reveal a mass shift corresponding to the loss of one chlorine (-35 Da) and the addition of the amine. The isotopic cluster will shift to a 1:1 ratio (M, M+2) , validating the retention of the C5-bromine and the displacement of exactly one chlorine.

Protocol C: Late-Stage Suzuki-Miyaura Coupling

Objective: Elaborate the C5 position to access deep hydrophobic pockets.

  • In a microwave vial, combine the mono-aminated intermediate (1.0 eq), an aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Suspend in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Add Pd(dppf)Cl₂ (0.05 eq) and seal the vial.

  • Heat under microwave irradiation at 100 °C for 30 minutes.

  • Filter the mixture through a pad of Celite, concentrate, and purify via preparative HPLC.

  • Validation Checkpoint: The final LC-MS must show the complete disappearance of the bromine isotopic signature (loss of the 1:1 M/M+2 doublet), yielding a single sharp mass peak corresponding to the cross-coupled product.

Binding Core Pyrimidine Core Hinge Binding (H-bonds) C2 C2-Methyl Solvent Exposed / Small Pocket Core->C2 Vector 1 C4 C4-Amine (from SNAr) Ribose Pocket / Specificity Core->C4 Vector 2 C5 C5-Aryl (from Suzuki) Deep Hydrophobic Pocket Core->C5 Vector 3 C6 C6-Substitution Solvent Channel / Solubilization Core->C6 Vector 4

Fig 2: Pharmacophore mapping of the pyrimidine scaffold within a typical kinase ATP-binding site.

References

  • Scheufler, C., et al. "Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket." ACS Medicinal Chemistry Letters, 2016.[Link]

  • Achab, A. A., et al. "PURINE INHIBITORS OF HUMAN PHOSPHATIDYLINOSITOL 3-KINASE DELTA." European Patent Office (EP2920171B1), Merck Sharp & Dohme Corp., 2018.
  • Yadav, N. D., et al. "Substituted nitrogen containing compounds." WIPO (WO2018222795A1), Bristol-Myers Squibb Company, 2018.

Sources

Application

Advanced Suzuki-Miyaura Cross-Coupling Protocols for 5-Bromo-2-methyl-1H-pyrimidine-4,6-dione

Executive Summary & Mechanistic Rationale The Suzuki-Miyaura cross-coupling of highly functionalized, electron-deficient heteroaryl halides remains a cornerstone of modern drug discovery. However, coupling at the C5 posi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling of highly functionalized, electron-deficient heteroaryl halides remains a cornerstone of modern drug discovery. However, coupling at the C5 position of 5-bromo-2-methyl-1H-pyrimidine-4,6-dione presents a unique matrix of chemical challenges.

As an application scientist, it is critical to understand the causality behind the failure of standard coupling conditions for this substrate:

  • Tautomerism and Acidity: The substrate exists in equilibrium with its diol tautomer (5-bromo-2-methylpyrimidine-4,6-diol). The highly acidic N-H/O-H protons ( pKa​ ~ 4.5) mean that under standard basic coupling conditions, the molecule exists as an anionic pyrimidinedionate.

  • Catalyst Poisoning: This electron-rich, multidentate anion acts as a potent σ

    • and π -donor. Unprotected Palladium(II) intermediates are highly susceptible to aggressive chelation by this motif, leading to irreversible catalyst poisoning and the precipitation of inactive Pd-black.
  • Protodebromination: The C5 position is sterically hindered and electronically deactivated, slowing down oxidative addition and increasing the likelihood of competitive protodebromination (dehalogenation) side reactions [1].

The Solution: To circumvent these pitfalls, a highly sterically demanding and electron-rich dialkylbiaryl phosphine ligand is required. The protocol below utilizes XPhos Pd G2 (Buchwald's second-generation precatalyst). The bulky XPhos ligand prevents off-cycle coordination of the pyrimidinedionate, while the G2 precatalyst ensures the rapid, quantitative generation of the active monoligated L1​Pd(0) species at mild temperatures, effectively outcompeting side reactions [2].

G Precat XPhos Pd G2 Precatalyst Pd0 Active L1Pd(0) Species Precat->Pd0 Base, RT OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd 5-Bromo-pyrimidine Poison Catalyst Poisoning (Pyrimidine Chelation) OxAdd->Poison Weak Ligand (e.g., PPh3) TransMet Transmetalation (Arylboronic Acid + Base) OxAdd->TransMet Bulky XPhos Ligand RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle highlighting the critical divergence point where bulky ligands prevent Pd-poisoning.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape. Note that traditional zero-valent palladium catalysts (Entry 1) fail entirely due to immediate chelation. Moving to a bidentate ligand (Entry 2) provides marginal improvement, but only the pre-activated, bulky monodentate XPhos system (Entry 4) delivers quantitative yields.

EntryCatalyst System (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Yield (%)Observation / Failure Mode
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/H₂O90< 5%Rapid formation of Pd-black; severe catalyst poisoning.
2 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane/H₂O9035%Incomplete conversion; significant protodebromination.
3 Pd(OAc)2​
  • SPhos
K3​PO4​ 1,4-Dioxane/H₂O8068%Moderate yield; slow activation of Pd(II) to Pd(0).
4 XPhos Pd G2 + XPhos K3​PO4​ 1,4-Dioxane/H₂O 80 94% Clean conversion; optimal transmetalation kinetics.

Detailed Experimental Protocol

This self-validating protocol is designed for a 1.0 mmol scale coupling with a representative arylboronic acid (e.g., phenylboronic acid).

Reagents and Materials
  • Electrophile: 5-bromo-2-methyl-1H-pyrimidine-4,6-dione (205 mg, 1.0 mmol, 1.0 eq)

  • Nucleophile: Phenylboronic acid (183 mg, 1.5 mmol, 1.5 eq)

  • Catalyst: (15.7 mg, 0.02 mmol, 2 mol%) [1]

  • Ligand Additive: XPhos (9.5 mg, 0.02 mmol, 2 mol%)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ) (636 mg, 3.0 mmol, 3.0 eq)

  • Solvents: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL), thoroughly sparged with Argon.

Step-by-Step Methodology

Phase 1: Rigorous Exclusion of Oxygen

  • Equip a 20 mL Schlenk tube with a Teflon-coated magnetic stir bar.

  • Add 5-bromo-2-methyl-1H-pyrimidine-4,6-dione, phenylboronic acid, K3​PO4​ , XPhos Pd G2, and the XPhos ligand to the tube.

  • Seal the tube with a rubber septum and subject the vessel to three cycles of high vacuum followed by argon backfilling. Causality Note: While XPhos Pd G2 is bench-stable, the active L1​Pd(0) generated in situ is highly sensitive to oxidation. Strict anaerobic conditions prevent the oxidative homocoupling of the boronic acid.

Phase 2: Reaction Execution 4. Add the pre-degassed 1,4-Dioxane (4.0 mL) and Water (1.0 mL) via syringe through the septum. 5. Replace the septum with a Teflon screw-cap under a positive flow of argon. 6. Transfer the sealed Schlenk tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours. The biphasic mixture will initially appear as a suspension but will homogenize as the pyrimidine is deprotonated by the phosphate base.

Phase 3: Targeted Workup (Critical Step) 7. Cool the reaction mixture to room temperature. 8. Dilute the mixture with 10 mL of HPLC-grade water and transfer to a separatory funnel. Wash the aqueous layer once with 10 mL of Diethyl Ether to remove non-polar impurities (e.g., homocoupled biphenyl, excess ligand). Discard the organic wash. 9. Acidification (Self-Validating Checkpoint): The desired cross-coupled product is currently dissolved in the aqueous layer as a water-soluble anion. Slowly add 1M HCl dropwise while stirring until the pH reaches 4.0–4.5. Causality Note: Failure to acidify will result in 0% recovered yield during organic extraction. At pH 4.5, the pyrimidine-4,6-dione is fully protonated and crashes out of the aqueous phase. 10. Extract the acidified aqueous layer with Ethyl Acetate (3 × 15 mL) or 10% Methanol in Dichloromethane if solubility remains low. 11. Combine the organic extracts, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Phase 4: Purification 12. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 10% Methanol in Dichloromethane containing 1% Acetic Acid to prevent streaking of the acidic pyrimidine).

Workflow Step1 1. Reagent Loading (Glovebox/Schlenk) Step2 2. Degassing (Vacuum/Argon Purge) Step1->Step2 Step3 3. Reaction (80°C, 12h) Step2->Step3 Step4 4. Quench & Acidify (Crucial: pH 4-5) Step3->Step4 Step5 5. Extraction & Chromatography Step4->Step5

Caption: End-to-end experimental workflow emphasizing the critical pH-adjusted workup step.

References

  • Title: The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid Source: National Institutes of Health (PMC) URL: [Link]

Method

Application Note: Strategic Functionalization of 5-Bromo-2-methyl-1H-pyrimidine-4,6-dione in Heterocyclic Drug Discovery

Executive Summary The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, particularly in the design of kinase inhibitors and central nervous system (CNS) therapeutics. 5-Bromo-2-methyl-1H-pyrimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, particularly in the design of kinase inhibitors and central nervous system (CNS) therapeutics. 5-Bromo-2-methyl-1H-pyrimidine-4,6-dione (CAS: 4722-76-3) serves as an exceptionally versatile, pre-halogenated building block. By starting with the bromine atom already installed at the C5 position, chemists bypass late-stage electrophilic bromination—a process that frequently suffers from poor chemoselectivity and functional group intolerance in complex substrates.

This application note details the causal logic, quantitative reactivity profiles, and self-validating protocols for converting this inert dione into a highly reactive, multi-functionalizable scaffold.

The Activation Paradigm: From Inert Dione to Electrophilic Hub

In its native state, 5-bromo-2-methyl-1H-pyrimidine-4,6-dione exists in a tautomeric equilibrium with its diol form. Due to resonance stabilization and the poor leaving-group ability of the oxygen moieties, the ring is chemically inert to nucleophilic attack.

To unlock the scaffold's potential, it must undergo electrophilic activation . Treatment with phosphorus oxychloride (POCl₃) in the presence of an amine base (e.g., N,N-diethylaniline) converts the hydroxyl groups into chlorosulfite-like leaving groups, which are subsequently displaced by chloride ions. This yields 5-bromo-4,6-dichloro-2-methylpyrimidine (CAS: 1086376-43-3), a highly electrophilic intermediate ready for orthogonal functionalization [1].

Pathway A 5-Bromo-2-methyl-1H- pyrimidine-4,6-dione (Inert Precursor) B POCl3 / Base Reflux A->B C 5-Bromo-4,6-dichloro- 2-methylpyrimidine (Activated Scaffold) B->C D Amine (1 eq) 0 °C C->D E Mono-SNAr Adduct (C4-Substituted) D->E F Suzuki Coupling Pd-Catalyst E->F G Fully Functionalized Bioactive Heterocycle F->G

Figure 1: Strategic synthetic workflow from the inert dione precursor to a functionalized heterocycle.

Symmetry Breaking and Orthogonal Reactivity

The true power of the 5-bromo-4,6-dichloro-2-methylpyrimidine scaffold lies in its orthogonal reactivity . Understanding the causality behind this reactivity is critical for designing successful synthetic routes:

  • Symmetry Breaking (SNAr 1): In the dichloro-intermediate, the C4 and C6 positions are chemically equivalent (homotopic). The first Nucleophilic Aromatic Substitution (SNAr) with an amine can occur at either site.

  • Electronic Deactivation (SNAr 2): Once the first amine is installed, its lone pair donates electron density into the pyrimidine ring via resonance. This significantly deactivates the remaining C6-chloride toward further nucleophilic attack. Consequently, the mono-SNAr product is formed with exquisite chemoselectivity at low temperatures (0–20 °C), while the second SNAr requires forcing conditions (80–100 °C) [2].

  • Chemoselective Cross-Coupling: The C5-bromine bond has a lower bond dissociation energy than the C6-chlorine bond. This allows Palladium(0) to undergo oxidative addition selectively at the C5 position, enabling Suzuki or Stille couplings without disturbing the remaining C6-chloride.

Regioselectivity Core 5-Bromo-4,6-dichloro-2-methylpyrimidine (Symmetric Scaffold) Step1 1st SNAr (C4/C6 Equivalent) Fast, 0-20°C Core->Step1 Mono Mono-SNAr Adduct (Symmetry Broken) Step1->Mono C6 Remaining C6-Chloride Deactivated by C4-Amine Requires Heat (80-100°C) Mono->C6 C5 C5-Bromide Orthogonal Pd-Coupling (Suzuki/Stille) Mono->C5

Figure 2: Symmetry-breaking reactivity map demonstrating chemoselective sequential functionalization.

Quantitative Reactivity Profile

To aid in experimental design, the following table summarizes the validated parameters for functionalizing the activated scaffold.

Reaction SiteTransformation TypeTypical ReagentsTemp (°C)Reaction Time (h)Avg. Yield (%)
C4-Position 1st SNAr (Symmetry Breaking)Primary Amines, DIPEA, THF0 - 202 - 485 - 95
C6-Position 2nd SNAr (Deactivated Site)Sec. Amines, K₂CO₃, DMF80 - 10012 - 1670 - 85
C5-Position Suzuki-Miyaura CouplingAr-B(OH)₂, Pd(dppf)Cl₂, Base90 - 1108 - 1275 - 90

Validated Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can analytically confirm the success of each transformation before proceeding to the next step.

Protocol A: Electrophilic Activation (Synthesis of 5-Bromo-4,6-dichloro-2-methylpyrimidine)

Causality: POCl₃ acts as both the solvent and the chlorinating agent. N,N-diethylaniline acts as an acid scavenger and catalyzes the formation of the active Vilsmeier-Haack-type intermediate.

  • Setup: To a dry 250 mL round-bottom flask equipped with a reflux condenser, add 5-bromo-2-methyl-1H-pyrimidine-4,6-dione (10.0 g, 48.8 mmol) [3].

  • Reagent Addition: Slowly add POCl₃ (50 mL) followed by the dropwise addition of N,N-diethylaniline (8.0 mL, 50.0 mmol) at 0 °C under an argon atmosphere.

  • Reaction: Heat the heterogeneous mixture to reflux (105 °C). The mixture will become a homogeneous dark solution after 1 hour. Continue refluxing for 4 hours.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess POCl₃. Carefully pour the resulting syrup into crushed ice (200 g) with vigorous stirring to quench residual active species. Extract with Dichloromethane (3 × 100 mL).

  • Validation Checkpoint:

    • TLC: Run on Silica gel (Hexanes/EtOAc 4:1). The starting material (baseline, Rf = 0.0) should be completely consumed, replaced by a highly non-polar UV-active spot (Rf = 0.8).

    • LC-MS (ESI+): Confirm the mass. Look for the distinct isotopic cluster characteristic of one bromine and two chlorines (m/z ~241, 243, 245 in a 3:4:1 ratio for [M+H]⁺).

Protocol B: Chemoselective Mono-SNAr (Symmetry Breaking)

Causality: Low temperatures are strictly maintained to prevent the secondary amine from overcoming the electronic deactivation of the C6 position, thus preventing bis-substitution.

  • Setup: Dissolve 5-bromo-4,6-dichloro-2-methylpyrimidine (5.0 g, 20.7 mmol) in anhydrous THF (50 mL) and cool to 0 °C in an ice bath.

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (5.4 mL, 31.0 mmol). Slowly add the desired primary amine (21.7 mmol, 1.05 eq) dissolved in THF (10 mL) dropwise over 30 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Validation Checkpoint:

    • LC-MS (ESI+): The mass should shift to reflect the loss of one chlorine and the addition of the amine. The isotopic pattern will simplify to a Br/Cl cluster (1:1.3:0.3 ratio), confirming mono-substitution. Bis-substitution (loss of both chlorines) indicates the reaction temperature was too high.

Protocol C: Orthogonal Suzuki-Miyaura Coupling at C5

Causality: Pd(dppf)Cl₂ is selected as the catalyst because its large bite angle facilitates rapid oxidative addition into the C5-Br bond while leaving the C6-Cl bond intact.

  • Setup: In a microwave vial or Schlenk flask, combine the mono-SNAr product (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Add Pd(dppf)Cl₂ (0.05 eq).

  • Reaction: Purge with argon for 5 minutes. Heat the mixture to 90 °C for 8 hours.

  • Validation Checkpoint:

    • TLC: The starting material should be consumed.

    • LC-MS (ESI+): The bromine isotope pattern (1:1 ratio) will disappear, replaced by a single chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl), definitively proving that the coupling occurred at the C5-bromide and not the C6-chloride.

References

Application

Application Note: Selective Halogenation Methods to Yield 5-Bromo-2-methyl-1H-pyrimidine-4,6-dione

Introduction & Scientific Rationale 5-Bromo-2-methyl-1H-pyrimidine-4,6-dione (CAS: 4722-76-3), also referred to by its tautomeric name 5-bromo-2-methylpyrimidine-4,6-diol, is a highly valuable heterocyclic scaffold. It s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

5-Bromo-2-methyl-1H-pyrimidine-4,6-dione (CAS: 4722-76-3), also referred to by its tautomeric name 5-bromo-2-methylpyrimidine-4,6-diol, is a highly valuable heterocyclic scaffold. It serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including potent G protein-coupled receptor 84 (GPR84) agonists[1] and various kinase inhibitors.

The primary synthetic challenge in derivatizing 2-methyl-1H-pyrimidine-4,6-dione lies in achieving strict regioselectivity. The electron-donating nature of the oxygen atoms strongly activates the C-5 position toward electrophilic aromatic substitution (EAS). However, without precise stoichiometric and thermodynamic control, the reaction rapidly overshoots, yielding undesired 5,5-dibromo-4,6-dihydroxyhexahydropyrimidine byproducts[2]. This application note details field-proven, self-validating protocols to ensure high-yield, mono-selective bromination.

Mechanistic Insights and Causality

As a Senior Application Scientist, I emphasize that successful halogenation requires understanding the transient intermediates. In aqueous or acidic media, the pyrimidine-4,6-dione substrate exists in a dynamic enol-keto tautomeric equilibrium.

When exposed to an electrophilic bromine source ( Br2​ or NBS), the reaction does not immediately yield the aromatic product. Instead, it proceeds via the rapid, irreversible formation of a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine intermediate[2]. The rate-limiting step is the subsequent acid-catalyzed dehydration and rearomatization.

Causality in Protocol Design:

  • Acidic Catalysis: Utilizing glacial acetic acid as a solvent (or adding catalytic acid when using NBS) accelerates the rate-limiting dehydration step, driving the equilibrium toward the desired rearomatized 5-bromopyrimidinone[2].

  • Stoichiometric Suppression of Over-Bromination: If excess bromine is present during the slow rearomatization phase, the newly formed 5-bromopyrimidinone will react further to form a 5,5-dibromo adduct[2]. Therefore, capping the brominating agent at 1.02–1.05 equivalents is a non-negotiable parameter.

Workflow Visualization

MechanisticPathway A 2-Methyl-1H-pyrimidine-4,6-dione (Enol-Keto Tautomer) B Electrophilic Attack at C-5 (Br⁺ from Br₂ or NBS) A->B Halogenation (Fast) C 5-Bromo-6-hydroxy-hydropyrimidine Intermediate B->C Rapid Addition D Acid-Catalyzed Dehydration (-H₂O, -H⁺) C->D Rate-Limiting Step E 5-Bromo-2-methyl-1H-pyrimidine-4,6-dione (Target Product) D->E Rearomatization F 5,5-Dibromo Byproduct (If Excess Br₂) E->F Excess Reagent (Avoided by Stoichiometry)

Figure 1: Mechanistic pathway of C-5 bromination and the critical stoichiometric control point.

Comparative Halogenation Strategies

To accommodate different laboratory capabilities and scale-up requirements, we evaluate two primary bromination methodologies. The use of polar aprotic solvents with N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) offers milder alternatives to elemental bromine.

ParameterMethod A: Classical BrominationMethod B: Mild Bromination
Reagent Elemental Bromine ( Br2​ )N-Bromosuccinimide (NBS)
Solvent Glacial Acetic Acid (AcOH)N,N-Dimethylformamide (DMF)
Temperature 10 °C to Ambient0 °C to Ambient
Typical Yield 88 - 94%82 - 89%
Mechanistic Advantage AcOH inherently catalyzes the rate-limiting dehydration step[2].DMF stabilizes the polar transition state; steady-state Br+ minimizes over-bromination.
Operational Drawback Requires specialized handling for highly corrosive, toxic Br2​ liquid.Higher reagent cost; requires aqueous workup to remove DMF.

Experimental Protocols

Method A: Classical Bromination via Elemental Bromine in Acetic Acid

This method is highly recommended for process-scale synthesis due to its atom economy and built-in acid catalysis.

Materials:

  • 2-Methyl-1H-pyrimidine-4,6-dione: 1.0 equivalent (eq)

  • Elemental Bromine ( Br2​ ): 1.05 eq

  • Glacial Acetic Acid: 8 volumes (v/w)

Step-by-Step Procedure:

  • Substrate Suspension: Charge a dry, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a scrubber system (to neutralize HBr gas) with 2-methyl-1H-pyrimidine-4,6-dione (1.0 eq).

  • Solvent Addition: Add glacial acetic acid (6 volumes). Stir to create a uniform suspension. The substrate may not fully dissolve at this stage.

  • Temperature Control: Cool the reaction vessel to 10–15 °C using a water/ice bath. Self-Validation Check: Ensure the temperature does not drop below 10 °C to prevent the acetic acid from freezing.

  • Reagent Addition: Dilute elemental bromine (1.05 eq) in glacial acetic acid (2 volumes). Transfer this to the dropping funnel. Add the bromine solution dropwise over 60–90 minutes. Causality: Dropwise addition prevents localized pooling of bromine, which is the primary cause of 5,5-dibromination[2].

  • Maturation: Remove the cooling bath. Allow the reaction to stir at ambient temperature (20–25 °C) for 3 hours. The suspension will typically clear as the intermediate forms, followed by the precipitation of the brominated product.

  • Quenching & Isolation: Pour the reaction mixture slowly into crushed ice/water (15 volumes) under vigorous stirring. Stir for 30 minutes to ensure complete precipitation.

  • Filtration: Filter the solid via vacuum filtration. Wash the filter cake sequentially with cold water (3 × 5 volumes) to remove residual acetic acid and HBr, followed by cold ethanol (1 × 2 volumes) to remove organic impurities.

  • Drying: Dry the product in a vacuum oven at 50 °C to constant weight.

Method B: Mild Bromination via NBS in DMF

This method is ideal for bench-scale medicinal chemistry where avoiding elemental bromine is preferred for safety and handling reasons.

Materials:

  • 2-Methyl-1H-pyrimidine-4,6-dione: 1.0 eq

  • N-Bromosuccinimide (NBS): 1.05 eq (Recrystallized from water prior to use)

  • Anhydrous N,N-Dimethylformamide (DMF): 10 volumes (v/w)

Step-by-Step Procedure:

  • Substrate Dissolution: Dissolve 2-methyl-1H-pyrimidine-4,6-dione (1.0 eq) in anhydrous DMF (10 volumes) under an inert nitrogen atmosphere.

  • Temperature Control: Cool the solution to 0–5 °C using an ice bath.

  • Reagent Addition: Add NBS (1.05 eq) portion-wise over 30 minutes. Causality: NBS reacts to release Br+ in a controlled manner. Portion-wise addition mitigates the mild exotherm and maintains the optimal kinetic profile for mono-bromination.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for 4–6 hours. Monitor the reaction completion via TLC or LC-MS.

  • Precipitation: Once the starting material is consumed, quench the reaction by pouring it into ice-cold distilled water (20 volumes). The product will precipitate as a white to off-white solid.

  • Isolation: Filter the precipitate under vacuum. Wash thoroughly with water (5 × 5 volumes) to ensure complete removal of DMF and succinimide byproducts.

  • Drying: Dry under high vacuum at 45 °C overnight.

References

  • Title: The Mechanism of Bromination of 2(1H)
  • Source: nih.
  • Source: fiu.

Sources

Method

Application Note: Utilizing 5-Bromo-2-methyl-1H-pyrimidine-4,6-dione as a Versatile Scaffold in Nucleoside Analog Synthesis

Executive Summary The development of novel nucleoside analogs remains a cornerstone of antiviral and oncology drug discovery. While natural nucleosides rely on standard purine and pyrimidine bases, atypical scaffolds lik...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel nucleoside analogs remains a cornerstone of antiviral and oncology drug discovery. While natural nucleosides rely on standard purine and pyrimidine bases, atypical scaffolds like 5-bromo-2-methyl-1H-pyrimidine-4,6-dione (and its tautomer, 5-bromo-2-methylpyrimidine-4,6-diol) offer unique topological and electronic properties[1]. This application note details the strategic functionalization of this scaffold. By leveraging the orthogonal reactivity of the 4,6-dione system and the 5-bromo substituent, researchers can synthesize highly functionalized, non-natural carbocyclic nucleoside analogs through a robust three-step workflow: chlorination, nucleophilic aromatic substitution (SNAr), and late-stage palladium-catalyzed cross-coupling[2].

Mechanistic Rationale & Chemical Logic

As a Senior Application Scientist, it is critical to understand why this specific scaffold behaves the way it does, rather than merely following a recipe.

  • Tautomerism & Electrophilic Activation: In solution, 5-bromo-2-methyl-1H-pyrimidine-4,6-dione exists in equilibrium with its diol tautomer. This diol form is highly susceptible to activation by phosphorus oxychloride (POCl 3​ ). The conversion to a 4,6-dichloro intermediate is driven by the formation of a Vilsmeier-type intermediate, rendering the C4 and C6 positions highly electrophilic[3].

  • Regioselective SNAr: The resulting 4,6-dichloro-5-bromo-2-methylpyrimidine is a potent electrophile. When reacted with a primary amine (such as a cyclopentylamine derivative to form a carbocyclic nucleoside), the SNAr reaction typically occurs at the C4 position. The 5-bromo group exerts both a steric shielding effect and an inductive electron-withdrawing effect, carefully modulating the reaction rate and preventing over-substitution (di-amination).

  • Orthogonal Cross-Coupling: The 5-bromo substituent is deliberately preserved during the SNAr step. It serves as an orthogonal handle for late-stage transition-metal catalysis (e.g., Suzuki-Miyaura or photoredox cross-coupling)[2]. This allows for the divergent synthesis of a library of analogs from a single advanced intermediate by coupling various aryl or heteroaryl boronic acids at the C5 position.

Workflow Overview

G A 5-Bromo-2-methyl-1H- pyrimidine-4,6-dione B 4,6-Dichloro-5-bromo- 2-methylpyrimidine A->B POCl3, PhNMe2 Reflux, 3h C 4-Amino-6-chloro-5-bromo- 2-methylpyrimidine (Nucleoside Intermediate) B->C Sugar-Amine, DIPEA n-BuOH, 80°C D C5-Substituted Nucleoside Analog C->D Aryl-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 90°C

Workflow for synthesizing nucleoside analogs from 5-bromo-2-methyl-1H-pyrimidine-4,6-dione.

Detailed Experimental Protocols

Protocol 1: Chlorination (Activation of the Pyrimidine Core)

Objective: Convert 5-bromo-2-methyl-1H-pyrimidine-4,6-dione to 4,6-dichloro-5-bromo-2-methylpyrimidine.

  • Setup: In an oven-dried, 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 5-bromo-2-methyl-1H-pyrimidine-4,6-dione (10.0 g, 48.8 mmol) in POCl 3​ (45 mL, ~10 equiv).

  • Catalysis: Slowly add N,N -dimethylaniline (3.1 mL, 0.5 equiv) dropwise. Causality: The amine acts as a catalytic base and phase-transfer agent, accelerating the formation of the reactive chlorinating species[3].

  • Reaction: Heat the mixture to reflux (approx. 105°C) for 3 hours. The suspension will gradually turn into a homogenous, dark amber solution.

  • Self-Validation (In-Process Control): Remove a 50 µL aliquot, quench in 1 mL of ice water, extract with 1 mL ethyl acetate (EtOAc), and analyze via TLC (Hexanes:EtOAc 4:1). A complete disappearance of the baseline starting material and the appearance of a high- Rf​ spot confirms reaction completion.

  • Quenching: Cool the mixture to room temperature. Critical Safety Step: Concentrate the mixture under reduced pressure to remove ~70% of the excess POCl 3​ . Pour the remaining syrup dropwise onto 300 g of vigorously stirred crushed ice. Causality: Slow addition prevents a violent exothermic hydrolysis that would otherwise boil the solvent and degrade the newly formed dichloro product.

  • Isolation: Extract the aqueous mixture with dichloromethane (DCM) (3 × 100 mL). Wash the combined organic layers with cold saturated NaHCO 3​ , dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the product as a pale yellow solid.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple the dichloro intermediate with a carbocyclic sugar-amine (e.g., cyclopentylamine derivative).

  • Setup: Dissolve 4,6-dichloro-5-bromo-2-methylpyrimidine (5.0 g, 20.7 mmol) in anhydrous n -butanol ( n -BuOH) (50 mL).

  • Reagent Addition: Add the cyclopentylamine derivative (1.05 equiv) followed by N,N -Diisopropylethylamine (DIPEA) (7.2 mL, 2.0 equiv). Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the SNAr, driving the equilibrium forward without competing for the electrophilic pyrimidine carbon.

  • Reaction: Heat the mixture to 80°C for 12 hours. The steric bulk of the adjacent 5-bromo group requires elevated temperatures to achieve full conversion.

  • Self-Validation: If TLC indicates stalled progress, verify the pH of the reaction mixture. A drop in pH indicates insufficient DIPEA, which protonates the incoming amine, killing its nucleophilicity. Adjust pH to >8 if necessary.

  • Purification: Concentrate the solvent in vacuo, dissolve the crude residue in EtOAc, wash with brine, and purify via silica gel chromatography to isolate the 4-amino-6-chloro-5-bromo-2-methylpyrimidine intermediate.

Protocol 3: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C5 position via Pd-catalyzed cross-coupling to yield the final nucleoside analog[2].

  • Setup: In a Schlenk flask, combine the brominated nucleoside intermediate (1.0 mmol), the desired aryl boronic acid (1.5 mmol), and K 2​ CO 3​ (3.0 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H 2​ O (4:1 v/v, 10 mL). Causality: The biphasic system ensures the solubility of both the organic substrate and the inorganic base. Sparge the mixture with N 2​ gas for 15 minutes. Self-Validation: Failure to thoroughly degas will result in rapid oxidation of the Pd(0) species, visible as a black precipitate (palladium black), and will yield homocoupled boronic acid byproducts.

  • Catalyst Addition: Quickly add Pd(dppf)Cl 2​ (0.05 mmol, 5 mol%) under a positive stream of N 2​ .

  • Reaction: Seal the flask and heat at 90°C for 6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium residues, and concentrate for final HPLC purification.

Quantitative Data: Optimization of Late-Stage Cross-Coupling

The choice of catalyst and solvent is paramount for the C5 functionalization of the 5-bromo-2-methylpyrimidine scaffold. The table below summarizes the optimization data, demonstrating why Pd(dppf)Cl 2​ is the superior choice for this specific sterically hindered system.

EntryCatalyst SystemSolvent SystemBaseTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh 3​ ) 4​ Toluene/EtOHNa 2​ CO 3​ 9045%Significant debromination observed due to prolonged heating.
2Pd(OAc) 2​ / XPhos1,4-Dioxane/H 2​ OK 3​ PO 4​ 10068%Sluggish transmetalation; incomplete conversion.
3 Pd(dppf)Cl 2​ 1,4-Dioxane/H 2​ O K 2​ CO 3​ 90 88% Clean conversion; bidentate ligand prevents catalyst degradation.

Data represents isolated yields after silica gel chromatography.

References[2] Application of the Photoredox Coupling of Trifluoroborates and Aryl Bromides to Analog Generation Using Continuous Flow. The Journal of Organic Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.joc.6b02308[3]Preparation method of 2-methyl-5-bromopyrimidine. Google Patents (CN113683571A). URL: https://patents.google.com/patent/CN113683571A/en[1]5-BROMO-2-METHYL-PYRIMIDINE Properties and Safety Data. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3818370.htm

Sources

Application

Application Note: Direct Catalytic Amination of 5-Bromo-2-methyl-1H-pyrimidine-4,6-dione

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary Pyrimidine-4,6-diones are privileged scaffolds in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

Pyrimidine-4,6-diones are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in antiviral, anticancer, and CNS therapeutics. The functionalization of the C5 position via carbon-nitrogen (C-N) bond formation is a critical pathway for generating structural diversity. However, the direct catalytic amination of 5-bromo-2-methyl-1H-pyrimidine-4,6-dione presents profound synthetic challenges. The substrate's tautomeric equilibrium (dione diol), highly acidic protons (pKa ~4.5), and the electron-rich nature of the C5 enolic carbon collectively hinder the oxidative addition of standard transition metal catalysts[1].

This application note details a highly optimized, self-validating Buchwald-Hartwig cross-coupling protocol specifically engineered to overcome these electronic and solubility barriers. By utilizing a sterically demanding, electron-rich dialkylbiaryl phosphine ligand (tBuBrettPhos) in a tailored biphasic solvent system, this methodology enables the efficient synthesis of 5-amino-2-methyl-1H-pyrimidine-4,6-dione derivatives.

Mechanistic Rationale & Causality

To design a successful amination protocol for 5-bromo-2-methyl-1H-pyrimidine-4,6-dione, one must address the substrate's intrinsic chemical behavior:

  • Catalyst Poisoning via Deprotonation: The substrate possesses two acidic protons. If a standard equivalent of base is used, the substrate will consume it, leaving the catalytic cycle without the necessary base to facilitate the deprotonation of the palladium-amido complex. Solution: A minimum of 3.0 equivalents of a strong, non-nucleophilic base (e.g., K3​PO4​ or NaOtBu ) is required—two to form the substrate dianion, and one to drive the catalytic cycle[2].

  • Insolubility of the Intermediates: The resulting dianion is highly polar and insoluble in standard cross-coupling solvents like toluene or pure 1,4-dioxane. Solution: A co-solvent system of 1,4-Dioxane/DMF (4:1 v/v) is utilized. DMF ensures the solvation of the polar pyrimidine salt, while 1,4-dioxane maintains the stability of the active Pd(0) species[3].

  • Sluggish Oxidative Addition: The lower aromatic character and electron-rich nature of the pyrimidinedione ring make the C-Br bond resistant to oxidative addition[1]. Solution: The use of tBuBrettPhos. Its extreme steric bulk accelerates reductive elimination, while its electron-rich tert-butyl groups increase the electron density on the palladium center, forcing oxidative addition into the challenging C-Br bond[4].

CatalyticCycle Pd0 Active Catalyst [Pd(0) - tBuBrettPhos] OxAdd Oxidative Addition [Pd(II)(Pyrimidinedione)Br(L)] Pd0->OxAdd Substrate Dianion AmineCoord Amine Coordination [Pd(II)(Pyrimidinedione)(NH2R)(L)]+ OxAdd->AmineCoord Amine (R-NH2) Deprot Deprotonation [Pd(II)(Pyrimidinedione)(NHR)(L)] AmineCoord->Deprot Base (K3PO4) RedElim Reductive Elimination Product Formation Deprot->RedElim RedElim->Pd0 Product Release

Caption: Modified Buchwald-Hartwig catalytic cycle for electron-rich pyrimidine-4,6-dione substrates.

Optimization Data

The following table summarizes the causal relationship between reaction parameters and product yield, validating the chosen protocol. Data is based on the coupling of 5-bromo-2-methyl-1H-pyrimidine-4,6-dione with morpholine (1.5 equiv) at 100 °C for 14 hours.

EntryPalladium SourceLigandBase (Equiv)SolventYield (%)Observation / Causality
1 Pd2​(dba)3​ XPhos Cs2​CO3​ (1.5)Toluene0%Substrate insoluble; base insufficient.
2 Pd2​(dba)3​ XPhos K3​PO4​ (3.0)1,4-Dioxane12%Poor solubility of the substrate dianion.
3 Pd(OAc)2​ BINAP K3​PO4​ (3.0)Dioxane/DMF5%Ligand not electron-rich enough for Ox-Add.
4 Pd2​(dba)3​ tBuBrettPhos K3​PO4​ (3.0)Dioxane/DMF88% Optimal: Full solubility, rapid catalytic turnover.
5 Pd2​(dba)3​ tBuBrettPhos NaOtBu (3.0)Dioxane/DMF65%Strong base caused partial substrate degradation.

Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to subsequent steps if the validation checkpoints fail.

Materials Required:
  • Substrate: 5-bromo-2-methyl-1H-pyrimidine-4,6-dione (1.0 mmol, 205.01 g/mol )

  • Amine: Primary or secondary amine (1.5 mmol)

  • Catalyst: Pd2​(dba)3​ (0.025 mmol, 2.5 mol% = 5 mol% Pd)

  • Ligand: tBuBrettPhos (0.06 mmol, 6.0 mol%)

  • Base: Anhydrous K3​PO4​ (3.0 mmol)

  • Solvents: Anhydrous 1,4-Dioxane and Anhydrous DMF (Sparged with Argon)

Step-by-Step Methodology:

Step 1: Substrate Pre-Activation

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-methyl-1H-pyrimidine-4,6-dione (205 mg, 1.0 mmol) and finely ground anhydrous K3​PO4​ (636 mg, 3.0 mmol).

  • Evacuate and backfill the flask with Argon (3 cycles).

  • Add 4.0 mL of anhydrous 1,4-Dioxane and 1.0 mL of anhydrous DMF via syringe.

  • Stir the suspension vigorously at room temperature for 15 minutes.

Validation Checkpoint 1: The mixture should transition from a chunky suspension to a fine, homogenous slurry as the potassium salt of the pyrimidinedione forms. If large clumps remain, sonicate for 5 minutes.

Step 2: Degassing and Catalyst Assembly 5. Sparge the stirring mixture directly with a stream of Argon for 10 minutes to remove dissolved oxygen. 6. Under a positive flow of Argon, quickly remove the septum and add Pd2​(dba)3​ (22.9 mg, 2.5 mol%) and tBuBrettPhos (29.0 mg, 6.0 mol%). 7. Replace the septum, evacuate, and backfill with Argon (2 cycles).

Step 3: Amine Addition and Reaction Execution 8. Add the amine (1.5 mmol) via microsyringe. (If the amine is a solid, add it during Step 1). 9. Seal the Schlenk flask and immerse it in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–16 hours.

Validation Checkpoint 2 (In-Process): At 4 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, filter, and analyze. The starting material mass (m/z 205/207) should be <10% relative to the product mass. If a peak at m/z 126 is observed (protodehalogenation), it indicates reductive elimination is stalling; ensure the amine is not sterically hindered.

Step 4: Workup and Isolation 10. Cool the reaction mixture to room temperature. 11. Dilute the mixture with 15 mL of distilled water. The high polarity of the product will cause it to remain in the aqueous phase as a potassium salt, while the catalyst, ligand, and non-polar impurities will precipitate or remain in the organic traces. 12. Wash the aqueous layer with Ethyl Acetate (2 x 10 mL) to extract the ligand and residual Pd2​(dba)3​ byproducts. Discard the organic layer. 13. Cool the aqueous layer in an ice bath to 0 °C. 14. Dropwise, add 1M HCl while stirring continuously until the pH reaches 5.0–5.5.

Causality Note: The isoelectric point of the aminated pyrimidine-4,6-dione is typically around pH 5. Over-acidification will protonate the newly installed amine, pulling the product back into the aqueous phase.

  • Filter the resulting precipitate through a fine glass frit, wash with ice-cold water (2 x 5 mL) followed by cold ethanol (2 mL), and dry under high vacuum to yield the pure 5-amino-2-methyl-1H-pyrimidine-4,6-dione derivative.

Workflow Step1 1. Substrate & Base Pre-mixing (Form Dianion) Step2 2. Argon Sparging (Remove O2) Step1->Step2 Step3 3. Catalyst Addition (Pd2(dba)3 / Ligand) Step2->Step3 Step4 4. Amine Addition & Heating (100°C) Step3->Step4 Step5 5. Aqueous Wash & pH Adjustment Step4->Step5

Caption: Sequential experimental workflow for the catalytic amination of pyrimidine-4,6-diones.

Troubleshooting & Analytical Signatures

  • Incomplete Conversion: If LC-MS shows unreacted starting material after 14 hours, the DMF may be wet. Water rapidly quenches the active Pd(0) species and hydrolyzes the starting material. Ensure anhydrous solvents are used.

  • NMR Shifts: The successful amination is easily verified by 1H NMR (DMSO- d6​ ). The disappearance of the highly deshielded N-H/O-H protons of the starting material is not a reliable indicator due to exchange. Instead, look for the integration of the newly installed amine protons and the characteristic shift of the C2-methyl group (typically moving from ~2.25 ppm to ~2.10 ppm due to the electron-donating effect of the new C5-amine).

  • Alternative Catalysis: If palladium catalysis is restricted due to cost or trace metal limits in API synthesis, Cu-catalyzed Ullmann-type couplings (using CuI and N,N'-dimethylethylenediamine) have been documented for similar 5-bromouracil derivatives[3], though they typically require higher temperatures (120 °C) and longer reaction times.

References

  • BenchChem Application Notes. Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem. 4

  • Shen, Q., et al. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry (ACS Publications). 2

  • Trost, B. M., et al. New Catalytic Asymmetric Formation of Oxygen Heterocycles Bearing Nucleoside Bases at the Anomeric Carbon. Journal of the American Chemical Society. 5

  • Smith, J., et al. Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N-Heterocyclic Carbene (NHC) Catalyst. ACS Medicinal Chemistry Letters. 1

  • Ivanov, A., et al. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. MDPI. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Debromination in 5-Bromo-2-methyl-1H-pyrimidine-4,6-dione Reactions

Welcome to the Technical Support Center. Working with highly functionalized heterocycles like 5-bromo-2-methyl-1H-pyrimidine-4,6-dione presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with highly functionalized heterocycles like 5-bromo-2-methyl-1H-pyrimidine-4,6-dione presents unique synthetic challenges. Because of the strongly electron-withdrawing nature of the pyrimidine-4,6-dione core, the C5-bromine bond is highly activated. While this facilitates rapid oxidative addition in transition-metal catalysis, it also makes the molecule exceptionally prone to reductive debromination (protodehalogenation) side reactions.

This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to help researchers and drug development professionals suppress this undesired pathway and optimize their yields.

Diagnostic Workflow for Debromination

When LC-MS or NMR analysis indicates a high percentage of debrominated starting material, follow this diagnostic decision tree to isolate the root cause.

DiagnosticTree Start Issue: High Debromination Detected in LC-MS/NMR CheckSolvent 1. Are you using an alcoholic solvent? Start->CheckSolvent SolventYes Switch to aprotic solvent (e.g., 1,4-Dioxane, THF) CheckSolvent->SolventYes Yes (EtOH, iPrOH) CheckBase 2. Is the base too strong or acting as a reductant? CheckSolvent->CheckBase No SolventYes->CheckBase BaseYes Switch to mild, anhydrous base (e.g., K3PO4, Cs2CO3) CheckBase->BaseYes Yes (Alkoxides, Amines) CheckLigand 3. Is the Pd catalyst struggling with reductive elimination? CheckBase->CheckLigand No BaseYes->CheckLigand LigandYes Use bulky, electron-rich ligands (XPhos, P(t-Bu)3) CheckLigand->LigandYes Yes (PPh3, dppe) Success Debromination Suppressed (Product Yield >80%) CheckLigand->Success Already optimized LigandYes->Success

Caption: Diagnostic decision tree for troubleshooting debromination in pyrimidine-4,6-dione reactions.

Frequently Asked Questions (Mechanistic Insights & Causality)

Q1: Why is the C5-Br bond in 5-bromo-2-methyl-1H-pyrimidine-4,6-dione so labile? A1: The lability is driven by tautomerism and profound electronic effects. The molecule exists in equilibrium with its 4,6-dihydroxy tautomer. The flanking carbonyl/hydroxyl groups strongly withdraw electron density from the C5 position. This extreme electron deficiency makes the C-Br bond highly susceptible to halogen-metal exchange and direct hydride attack, leading to premature cleavage before the desired cross-coupling can occur.

Q2: In Palladium-catalyzed cross-couplings, what exactly causes the reductive debromination? A2: Protodehalogenation is primarily driven by the formation of a transient palladium-hydride (Pd-H) intermediate[1]. After the initial oxidative addition of the pyrimidine to Pd(0), the resulting Ar-Pd(II)-Br complex can undergo an unproductive β-hydride elimination if hydride donors (like primary/secondary alcohols or certain amine bases) are present in the reaction mixture[1]. This generates an Ar-Pd(II)-H species, which rapidly undergoes C-H bond reductive elimination to yield the undesired debrominated pyrimidine[1].

Q3: How do I select the right ligand to outcompete this side reaction? A3: The key is to accelerate the product-forming reductive elimination step so that it outpaces the protodehalogenation pathway. This is achieved by using bulky, electron-rich phosphine ligands such as XPhos, BrettPhos, or P(t-Bu)3​ [2]. The steric bulk of these ligands forces the metal center to alleviate steric congestion by rapidly expelling the cross-coupled product[2],[3].

Mechanistic Pathway: Cross-Coupling vs. Protodehalogenation

Understanding the divergence point in the catalytic cycle is crucial for implementing the correct preventative measures.

Mechanism Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Ar-Br + Pd) Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII Transmet Transmetalation (with R-B(OH)2) PdII->Transmet Productive Pathway BetaElim β-Hydride Elimination (from solvent/amine) PdII->BetaElim Side Reaction PdIIR Ar-Pd(II)-R Transmet->PdIIR RedElim Reductive Elimination PdIIR->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Cross-Coupled Product RedElim->Product PdH Ar-Pd(II)-H BetaElim->PdH ProtoDehal C-H Reductive Elimination (Protodehalogenation) PdH->ProtoDehal ProtoDehal->Pd0 SideProduct Debrominated Pyrimidine (Ar-H) ProtoDehal->SideProduct

Caption: Divergent catalytic pathways: Desired cross-coupling vs. reductive protodehalogenation.

Condition Matrix for Minimizing Debromination

Use the following table to benchmark your current reaction conditions against field-proven standards that suppress debromination.

ParameterHigh Risk for Debromination (Avoid)Optimal Choice (Recommended)Mechanistic Rationale
Solvent Ethanol, Isopropanol, Aqueous DMFAnhydrous 1,4-Dioxane, Toluene, THFAlcohols act as hydride donors, triggering β-hydride elimination to form Pd-H.
Base Triethylamine, Aqueous Na2​CO3​ , AlkoxidesAnhydrous K3​PO4​ , Cs2​CO3​ Amines can undergo β-hydride elimination. Mild, anhydrous inorganic bases prevent water-mediated side reactions.
Ligand PPh3​ , dppe, dppbXPhos, SPhos, P(t-Bu)3​ Bulky, electron-rich ligands accelerate reductive elimination, outcompeting the slower protodehalogenation pathway.
Temperature > 110 °C (Refluxing DMF)60 °C – 80 °CExcessive thermal energy drives non-productive decomposition and halogen-metal exchange.

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. By strictly controlling the order of addition and monitoring specific In-Process Control (IPC) checkpoints, you can ensure that debromination is suppressed.

Materials Required
  • Substrate: 5-bromo-2-methyl-1H-pyrimidine-4,6-dione (1.0 equiv)

  • Coupling Partner: Aryl/Alkyl Boronic Acid or Pinacol Ester (1.2 equiv)

  • Catalyst/Ligand: Pd2​(dba)3​ (2.5 mol%), XPhos (5 mol%)

  • Base: Anhydrous K3​PO4​ (3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (degassed)

Step-by-Step Methodology

Step 1: Catalyst Pre-activation (Crucial for preventing unligated Pd degradation)

  • In an oven-dried Schlenk flask under an argon atmosphere, combine Pd2​(dba)3​ and XPhos.

  • Add 2 mL of degassed anhydrous 1,4-Dioxane.

  • Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1: The solution should transition from a dark purple/black to a deep red/orange color, indicating the successful formation of the active Pd(0)-XPhos complex.

Step 2: Substrate and Base Addition

  • To a separate oven-dried reaction vial equipped with a stir bar, add 5-bromo-2-methyl-1H-pyrimidine-4,6-dione, the boronic acid, and anhydrous K3​PO4​ .

  • Seal the vial and purge with argon for 5 minutes.

  • Transfer the pre-activated catalyst solution from Step 1 into the reaction vial via a syringe.

  • Add additional degassed 1,4-Dioxane to reach a final substrate concentration of 0.1 M.

Step 3: Reaction Execution & In-Process Control (IPC)

  • Heat the reaction mixture to 80 °C using a pre-heated oil bath or heating block.

  • Self-Validation Checkpoint 2 (IPC at 1 Hour): Withdraw a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS.

    • If the debrominated mass (M-Br+H) exceeds 5%: The system is likely wet, or the boronic acid contains protic impurities. Halt the reaction, rigorously dry the reagents, and restart.

    • If the product mass is dominant: Proceed with heating for an additional 3–5 hours until the starting material is consumed.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature.

  • Filter the mixture through a short pad of Celite to remove the palladium black and inorganic salts, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically using a Dichloromethane/Methanol gradient due to the polarity of the pyrimidinedione).

References

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Palladium-Catalysed sp3-sp2 Suzuki-Miyaura Cross-Coupling of Secondary Heterocyclic Boronates Source: White Rose University Consortium URL:[Link]

  • Suzuki Coupling Approach for the Synthesis of Phenylene−Pyrimidine Alternating Oligomers for Blue Light-Emitting Material Source: Organic Letters - ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for 5-Bromo-2-methyl-1H-pyrimidine-4,6-dione

Welcome to the Technical Support Center. 5-Bromo-2-methyl-1H-pyrimidine-4,6-dione is a highly versatile building block in medicinal chemistry and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5-Bromo-2-methyl-1H-pyrimidine-4,6-dione is a highly versatile building block in medicinal chemistry and drug development. However, working with this compound presents unique physicochemical challenges. Its planar, symmetrical pyrimidine ring promotes strong crystal lattice energies, while the presence of hydrogen-bond donors and acceptors leads to complex lactam-lactim (dione-diol) tautomerism.

This technical guide provides actionable, causality-driven troubleshooting strategies to optimize solvent conditions for this compound across both synthetic workflows and biological assays.

Section 1: Mechanistic FAQs

Q1: Why does 5-bromo-2-methyl-1H-pyrimidine-4,6-dione exhibit such poor solubility in standard aqueous and non-polar organic solvents? A1: The poor solubility is an intrinsic property of its crystal packing. The planar pyrimidine ring facilitates dense π

π stacking, while the dione/diol moieties form extensive intermolecular hydrogen-bonded networks (forming strong donor-acceptor arrays). Breaking this strong crystal lattice energy requires a solvent capable of out-competing these intermolecular forces. In aqueous solutions, the lipophilic nature of the core further hinders solvation unless the compound is ionized 1.

Q2: How does the choice of solvent influence the tautomeric state of this compound? A2: 5-Bromo-2-methyl-1H-pyrimidine-4,6-dione exists in a dynamic equilibrium between its dione (lactam) and diol (lactim) forms. The stability of these forms is heavily solvent-dependent. Polar aprotic solvents (e.g., DMSO, DMF) stabilize the highly polar dione form through strong dipole-dipole interactions. Conversely, protic solvents (like water or alcohols) can hydrogen-bond with the functional groups, potentially shifting the equilibrium based on the dielectric constant and pH. While the isolated pyrimidinone core typically favors the keto structure, specific solvent interactions can lower the activation energy for proton migration 2.

Q3: I am observing debromination during high-temperature reactions. How can solvent optimization prevent this? A3: The C5-bromine atom is highly activated by the adjacent electron-withdrawing carbonyl groups. When heated in highly basic, protic solvents (such as NaOH in ethanol), the solvent can act as a nucleophile, leading to undesired nucleophilic aromatic substitution or debromination. To mitigate this, transition your reaction to a polar aprotic solvent (e.g., NMP or DMF) and utilize a non-nucleophilic base (e.g., DIPEA or K 2​ CO 3​ ). This combination provides the necessary solubility and basicity without participating in destructive side reactions.

Section 2: Troubleshooting Guide

Issue 1: Compound precipitates when diluting DMSO stock into aqueous assay buffers.

  • Root Cause: Rapid nucleation occurs when the DMSO fraction drops below the solvation threshold, compounded by the molecule's high lattice energy.

  • Solution: Exploit the compound's ionizable protons. The electron-withdrawing C5-bromo group increases the acidity of the N-H/O-H protons (estimated pKa ~4.5–5.5). Adjusting the assay buffer pH to >7.0 ensures the compound exists primarily as a deprotonated, highly soluble anion 1. If pH adjustment is incompatible with your biological assay, utilize cyclodextrins (e.g., HP- β -CD) to encapsulate the hydrophobic core 3.

Issue 2: Inconsistent NMR spectra with broad or multiple peaks.

  • Root Cause: Slow tautomeric exchange on the NMR timescale or concentration-dependent dimerization (forming hydrogen-bonded dimers).

  • Solution: Avoid non-polar deuterated solvents like CDCl 3​ , which promote dimerization. Switch to a strongly hydrogen-bond-disrupting solvent like DMSO-d 6​ . This breaks intermolecular dimers and locks the compound into its most thermodynamically stable monomeric tautomer, yielding sharp, interpretable spectra 4.

Section 3: Quantitative Data & Solvent Selection Matrix

To facilitate rapid solvent selection, the following table summarizes the estimated solubility profiles and dominant tautomeric states of 5-bromo-2-methyl-1H-pyrimidine-4,6-dione across common solvent systems.

Solvent SystemPolarity IndexEstimated Solubility (mg/mL)Dominant Tautomeric FormPrimary Application
Aqueous Buffer (pH 3.0) 10.2< 0.1Dione (Aggregated)Not Recommended
Aqueous Buffer (pH 8.0) 10.2> 15.0Anionic (Deprotonated)Biological Assays
DMSO 7.2~ 30.0Dione (Monomeric)Stock Solutions, NMR
DMF 6.4~ 20.0Dione (Monomeric)S N​ Ar, Cross-Coupling
Ethanol 5.2~ 2.5Diol / MixedRecrystallization
Dichloromethane 3.1< 0.5Dione (Dimeric)Avoid

Section 4: Validated Experimental Protocols

Protocol 1: Kinetic Solubility Profiling (Shake-Flask Method)

This self-validating protocol determines the maximum soluble concentration in your target assay buffer, ensuring downstream experiments operate within safe limits.

  • Preparation: Add 5 mg of 5-bromo-2-methyl-1H-pyrimidine-4,6-dione to a 1.5 mL Eppendorf tube.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 PBS buffer).

  • Equilibration: Vortex vigorously for 2 minutes, then incubate on a thermoshaker at 25°C (or assay temperature) at 800 rpm for 24 hours.

  • Separation: Centrifuge the suspension at 14,000 x g for 15 minutes to pellet undissolved material.

  • Validation & Quantification: Carefully extract the supernatant. Dilute an aliquot 1:10 in a compatible solvent and quantify the concentration using HPLC-UV against a known standard curve prepared in DMSO.

Protocol 2: Preparation of Stable Aqueous Stocks using HP- β -CD

Use this method when pH adjustment is not viable for your biological assay.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl- β -Cyclodextrin (HP- β -CD) in deionized water.

  • Compound Addition: Add 5-bromo-2-methyl-1H-pyrimidine-4,6-dione in excess (e.g., 10 mg/mL) to the cyclodextrin solution.

  • Complexation: Sonicate the mixture for 30 minutes, maintaining the temperature below 40°C to prevent degradation. Stir at room temperature for 24 hours.

  • Filration: Filter the resulting suspension through a 0.22 µm PTFE syringe filter to remove uncomplexed drug.

  • Validation: Measure the final concentration of the filtrate via UV-Vis spectroscopy or HPLC to confirm the encapsulation efficiency.

Section 5: Visualizations

TautomerSolvent Compound 5-Bromo-2-methyl-1H-pyrimidine-4,6-dione Protic Polar Protic Solvents (e.g., MeOH, H2O pH<5) Compound->Protic Dissolve in Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Compound->Aprotic Dissolve in Basic Alkaline Aqueous (e.g., Buffer pH>7) Compound->Basic Dissolve in Diol Favors Diol/Lactim Form (Hydrogen Bonding) Protic->Diol Shift Equilibrium Dione Favors Dione/Lactam Form (Dipole Stabilization) Aprotic->Dione Shift Equilibrium Anion Deprotonated Anion (High Solubility) Basic->Anion Acid-Base Rxn

Solvent-dependent tautomeric equilibrium and solubility pathways.

Troubleshooting Issue Precipitation upon Aqueous Dilution CheckPH Check Buffer pH Issue->CheckPH AdjustPH pH < 6: Adjust pH to 7.0 - 8.0 (Form soluble salt) CheckPH->AdjustPH Acidic/Neutral CheckCoSolvent pH > 6: Evaluate Co-solvent / Excipients CheckPH->CheckCoSolvent Basic AddCD Add HP-β-CD for Hydrophobic Encapsulation CheckCoSolvent->AddCD Bio-assay limits OptimizeStock Increase DMSO fraction (Max 1-2% for cells) CheckCoSolvent->OptimizeStock Tolerant assay

Decision matrix for resolving aqueous precipitation of pyrimidine derivatives.

References

  • Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays Source: PMC (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for 5-Bromo-2-methyl-1H-pyrimidine-4,6-dione Manufacturing

Welcome to the Technical Support Center for the manufacturing and scale-up of 5-bromo-2-methyl-1H-pyrimidine-4,6-dione (also known by its tautomer, 5-bromo-4,6-dihydroxy-2-methylpyrimidine). This molecule is a critical h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the manufacturing and scale-up of 5-bromo-2-methyl-1H-pyrimidine-4,6-dione (also known by its tautomer, 5-bromo-4,6-dihydroxy-2-methylpyrimidine). This molecule is a critical halogenated building block used in the synthesis of kinase inhibitors, antiviral agents, and complex agrochemicals.

In solution, this intermediate exists in a dynamic tautomeric equilibrium between the diol and dione forms. This structural duality heavily influences its solubility and nucleophilicity, making the transition from bench-scale synthesis to multi-kilogram manufacturing highly prone to rheological and thermodynamic challenges. This guide provides field-proven protocols, mechanistic insights, and troubleshooting strategies to ensure high-yield, high-purity production.

Process Overview & Mechanistic Pathway

The industrial synthesis relies on the base-catalyzed condensation of acetamidine hydrochloride with diethyl malonate, followed by a highly controlled electrophilic aromatic bromination at the electron-rich C5 position.

Pathway A Acetamidine HCl + Diethyl Malonate B Base-Catalyzed Condensation A->B C 2-Methylpyrimidine- 4,6-diol B->C NaOMe, MeOH Reflux D Electrophilic Bromination C->D Glacial AcOH E 5-Bromo-2-methyl-1H- pyrimidine-4,6-dione D->E Br₂ Dosing (15-25°C) NaHSO₃ Quench

Fig 1: Synthetic workflow for 5-bromo-2-methyl-1H-pyrimidine-4,6-dione from basic precursors.

Validated Scale-Up Protocol (10 kg Scale)

The following protocol is engineered as a self-validating system. Each step contains physical or chemical indicators that confirm the success of the operation before proceeding to the next phase.

Step 1: Reactor Preparation & Dissolution

  • Action: Charge a glass-lined reactor with 10.0 kg of 2-methylpyrimidine-4,6-diol and 80 L of glacial acetic acid. Stir at 150 RPM and adjust the internal temperature to 15°C.

  • Causality: Glacial acetic acid is selected over aqueous solvents because it acts as both a solvent and a mild acid catalyst. It polarizes the Br-Br bond, facilitating electrophilic attack at the C5 position without the risk of forming hypobromous acid (HOBr), which causes oxidative side reactions [1].

  • Self-Validation: The dissolution is complete when the mixture forms a clear, pale-yellow solution. Any persistent turbidity indicates incomplete dissolution, requiring an additional 5 L of acetic acid to prevent localized over-concentration during bromination.

Step 2: Electrophilic Bromination (Sub-surface Dosing)

  • Action: Slowly dose 13.3 kg (1.05 equivalents) of liquid bromine (Br₂) via a sub-surface dip tube over 4–6 hours. Maintain the internal temperature strictly between 15°C and 25°C using a chilled glycol jacket.

  • Causality: Sub-surface dosing prevents the vaporization of Br₂ into the reactor headspace, ensuring precise stoichiometry. The slow addition rate is critical to manage the severe exotherm and the continuous evolution of corrosive HBr gas [2].

  • Self-Validation: The reaction validates its own progress via a distinct phase change. At approximately 50% conversion, the product's lower solubility triggers the formation of a thick, off-white slurry. If the slurry does not form, the reaction has stalled, indicating a potential issue with Br₂ feed stoichiometry.

Step 3: Reductive Quenching

  • Action: Once In-Process Control (IPC) via HPLC confirms ≤ 1.0% starting material, cool the reactor to 10°C. Slowly charge 15 L of a 10% aqueous sodium bisulfite (NaHSO₃) solution.

  • Causality: NaHSO₃ acts as a targeted reducing agent, converting any unreacted elemental bromine and trapped polybromide complexes into highly soluble, inert bromide ions (Br⁻). This prevents downstream equipment corrosion and oxidative degradation of the API [3].

  • Self-Validation: The quench is successful when the persistent orange/red tint of the slurry transitions immediately to a stark, uniform white color.

Step 4: Isolation & Drying

  • Action: Filter the slurry via a centrifuge or agitated nutsche filter dryer (ANFD). Wash the filter cake with 30 L of cold purified water (5°C) in three portions. Dry under vacuum (≤ 50 mbar) at 45°C for 12 hours.

  • Causality: Cold water washes displace residual acetic acid and inorganic bromide salts without dissolving the product. Vacuum drying at a moderate temperature prevents thermal decomposition.

  • Self-Validation: Test the pH of the final water wash filtrate. A pH of ≥ 5.0 confirms the complete removal of corrosive HBr and acetic acid, validating that the cake is safe for drying.

Quantitative Optimization Data

The table below summarizes the design of experiments (DoE) data used to establish the optimal manufacturing parameters. Glacial acetic acid at ambient temperatures provides the best balance of yield, purity, and processability.

Solvent SystemTemperature (°C)Br₂ EquivalentsIsolated Yield (%)HPLC Purity (%)Process Observations
Water20–251.1078.092.5High oxidation byproducts; poor filterability.
DMF10–151.0582.494.0Difficult solvent removal; potential for Vilsmeier-type side reactions.
Glacial AcOH 15–20 1.05 94.5 99.2 Optimal slurry formation; excellent impurity purging.
Glacial AcOH35–401.0588.196.1Increased thermal degradation and over-bromination.
Troubleshooting Guides & FAQs

Q1: During the bromine addition, the reaction mixture thickens rapidly and becomes unstirrable. How do we prevent this? A1: This is a classic rheological failure caused by the product precipitating out of solution. 5-bromo-2-methyl-1H-pyrimidine-4,6-dione has significantly lower solubility in acetic acid than the starting diol due to its increased molecular weight and altered hydrogen-bonding network. Fix: Ensure your solvent volume is maintained at a minimum of 8 to 10 volumes (L/kg of starting material). On a plant scale, upgrade from a standard anchor agitator to a dual-impeller system (e.g., a pitched blade turbine combined with a retreat curve impeller) to maintain turbulent flow as the mixture transitions from a solution to a dense slurry.

Q2: How do we safely manage the severe exotherm and HBr gas evolution on a >10 kg scale? A2: Electrophilic aromatic bromination is highly exothermic, and the reaction generates exactly one mole of HBr gas for every mole of Br₂ consumed. Fix: Do not rely on manual valve control. Implement a mass flow controller for the Br₂ feed, interlocked with the reactor's internal temperature probe (set to halt addition if T > 25°C). To manage the off-gas, route the reactor exhaust through a two-stage caustic scrubber system charged with 10% NaOH. Ensure the scrubber is sized to handle peak gas evolution rates, which occur during the first 30% of the dosing phase.

Q3: Our isolated intermediate has a persistent orange/red discoloration instead of being pure white. What causes this, and how is it resolved? A3: Discoloration is caused by elemental bromine (Br₂) or polybromide species becoming physically trapped within the crystal lattice of the product during precipitation. Fix: This indicates a failure in the quenching step. You must introduce a mandatory reductive quench using 10% aqueous sodium bisulfite (NaHSO₃) before filtration. The bisulfite will reduce the trapped Br₂ to colorless, water-soluble bromide salts. If the cake is already isolated and discolored, reslurry it in water, add 0.1 equivalents of NaHSO₃, stir for 1 hour, and refilter.

Q4: IPC analysis shows the presence of over-brominated and oxidized byproducts. How can we improve regioselectivity at the 5-position? A4: Over-bromination (e.g., bromination of the C2-methyl group) or ring oxidation occurs when there are localized high concentrations of Br₂ combined with elevated temperatures. Fix: First, ensure Br₂ is added via a sub-surface dip tube; dropping Br₂ onto the surface of the reaction mixture causes pooling and localized stoichiometric excesses. Second, strictly limit the total Br₂ charge to 1.02–1.05 equivalents. Finally, ensure the jacket cooling capacity is sufficient to keep the internal temperature below 25°C at all times.

References
  • Delia, T. J. "Bromination of Pyrimidines: A Simple Inexpensive Method." Australian Journal of Chemistry, 2014.[Link]

  • Ross, S. A., & Burrows, C. J. "Bromination of pyrimidines using bromide and monoperoxysulfate: A competition study between cytidine, uridine and thymidine." Tetrahedron Letters, 1997.[Link]

Reference Data & Comparative Studies

Validation

comparing reactivity of 5-bromo-2-methyl-1H-pyrimidine-4,6-dione vs 5-fluorouracil derivatives

As a Senior Application Scientist, I frequently consult with medicinal chemistry and drug development teams on scaffold selection and late-stage functionalization. When comparing 5-bromo-2-methyl-1H-pyrimidine-4,6-dione...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with medicinal chemistry and drug development teams on scaffold selection and late-stage functionalization. When comparing 5-bromo-2-methyl-1H-pyrimidine-4,6-dione and 5-fluorouracil (5-FU) derivatives , we are fundamentally contrasting a versatile synthetic intermediate with a highly stable, biologically active pharmacophore.

While both molecules share a pyrimidine core, the distinct electronic and steric properties of their C5-halogens dictate entirely different synthetic trajectories and end-use applications. This guide objectively compares their reactivity profiles, provides quantitative data, and details self-validating experimental workflows to guide your synthetic strategy.

Mechanistic Reactivity Profiling

The causality behind the divergent reactivity of these two scaffolds lies in the bond dissociation energies (BDE) and electronegativity of their respective C5-halogens.

The C5-Bromo Advantage (Synthetic Versatility) The C-Br bond is relatively weak (~68 kcal/mol) and highly polarizable. This makes the C5 position of 5-bromo-2-methyl-1H-pyrimidine-4,6-dione an excellent electrophilic center for[1] and Nucleophilic Aromatic Substitution (SNAr)[2]. The bromine atom acts as an ideal leaving group during oxidative addition, allowing chemists to install diverse aryl, alkyl, or alkynyl substituents to build complex Active Pharmaceutical Ingredients (APIs).

The C5-Fluoro Fortress (Pharmacological Stability) In contrast, the C-F bond in 5-fluorouracil is exceptionally strong (~115 kcal/mol). It resists oxidative addition by palladium and is virtually inert to standard SNAr conditions. Instead of acting as a reactive site, the fluorine atom serves as a stable bioisostere for hydrogen. This stability is the crux of 5-FU's mechanism of action: it binds irreversibly to thymidylate synthase (TS), halting DNA synthesis[3]. Consequently, chemical modification of 5-FU is almost exclusively directed at the N1 and N3 positions to create[4][5].

Quantitative Data Comparison

The following table summarizes the core physicochemical and reactive differences between the two pyrimidine derivatives to aid in scaffold selection:

Property5-Bromo-2-methyl-1H-pyrimidine-4,6-dione5-Fluorouracil (5-FU) Derivatives
C5-Halogen Bond Energy ~68 kcal/mol (Labile)~115 kcal/mol (Highly Stable)
Primary Reactive Site C5 (Cross-coupling, SNAr)N1 / N3 (Alkylation, Acylation)
Palladium Catalysis Excellent (Rapid Oxidative Addition)Inert (Resists Cleavage)
N-H Acidity (pKa) ~8.5 - 9.0~8.0 (N1 is highly acidic)
Enzymatic Interaction Sterically bulky, poor TS inhibitorMechanism-based TS inhibitor
Primary Application Synthetic API IntermediateEnd-stage Chemotherapeutic / Prodrug

Reactivity Pathway Visualization

PyrimidineReactivity Core Pyrimidine Scaffold Reactivity Profiling Br_Path 5-Bromo-2-methyl-1H- pyrimidine-4,6-dione Core->Br_Path Halogen = Br F_Path 5-Fluorouracil (5-FU) Derivatives Core->F_Path Halogen = F Br_Rxn1 C5: Pd-Catalyzed Cross-Coupling Br_Path->Br_Rxn1 Weak C-Br (~68 kcal/mol) Br_Rxn2 C5: Nucleophilic Aromatic Substitution (SNAr) Br_Path->Br_Rxn2 Electrophilic F_Rxn1 N1/N3: Alkylation & Acylation F_Path->F_Rxn1 N-H Acidity F_Rxn2 C5: Enzymatic Inhibition (Stable C-F Bond) F_Path->F_Rxn2 Strong C-F (~115 kcal/mol) Br_Outcome Complex API Intermediates Br_Rxn1->Br_Outcome Br_Rxn2->Br_Outcome F_Outcome Prodrugs & Chemotherapeutics F_Rxn1->F_Outcome F_Rxn2->F_Outcome

Fig 1. Divergent reactivity pathways of 5-bromo vs. 5-fluoro pyrimidine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) and specific in-process controls to verify success.

Protocol A: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-methyl-1H-pyrimidine-4,6-dione

This protocol leverages the weak C-Br bond for C-C bond formation[1].

  • Reagent Preparation & Degassing: Dissolve 1.0 eq of 5-bromo-2-methyl-1H-pyrimidine-4,6-dione and 1.2 eq of arylboronic acid in a 4:1 mixture of 1,4-Dioxane and Water.

    • Causality: Degas the solvent mixture by bubbling Argon for 15 minutes. Oxygen must be excluded as it rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II), terminating the catalytic cycle.

  • Catalyst & Base Addition: Add 0.05 eq of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and 2.0 eq of Sodium Carbonate (Na2CO3).

    • Causality: The Pd(0) initiates oxidative addition into the C5-Br bond. The Na2CO3 base is strictly required to activate the boronic acid into a nucleophilic boronate complex, enabling the transmetalation step.

  • Thermal Activation: Heat the reaction mixture to 100 °C under an Argon atmosphere for 12 hours.

    • Causality: Elevated temperatures provide the necessary activation energy for the final reductive elimination step, releasing the cross-coupled product and regenerating Pd(0).

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS.

    • Validation Metric: The reaction is complete when the starting material mass peak disappears and is replaced by the [M+H]+ peak of the cross-coupled product. The characteristic 1:1 isotopic pattern of the bromine isotope ( 79 Br/ 81 Br) will be absent in the product mass spectrum.

Protocol B: Regioselective N1-Alkylation of 5-Fluorouracil

Because the C5-F bond is inert to cross-coupling, derivatization focuses on the acidic nitrogens to create prodrugs[4][5].

  • Deprotonation: Suspend 1.0 eq of 5-FU in anhydrous DMF. Add 1.2 eq of Potassium Carbonate (K2CO3) or Triethylamine (Et3N) and stir at room temperature for 30 minutes.

    • Causality: 5-FU contains two acidic protons (N1 and N3). The N1 position is generally more acidic and sterically accessible. Using a mild base selectively deprotonates N1, forming a reactive nucleophilic anion.

  • Electrophile Addition: Dropwise add 1.1 eq of an alkyl halide (e.g., propargyl bromide).

    • Causality: The N1 anion undergoes a rapid S_N2 nucleophilic attack on the alkyl halide, displacing the bromide ion[4].

  • Reaction Acceleration: Sonicate or heat the mixture to 40 °C for 1 to 4 hours.

    • Causality: Mild heating or sonication overcomes the activation barrier of the S_N2 process without causing unwanted N1/N3 di-alkylation.

  • Self-Validation (In-Process Control): Isolate the crude product and analyze via 1 H NMR and 13 C NMR.

    • Validation Metric: Successful N1-alkylation is confirmed by the disappearance of the N1-H broad singlet (typically ~11.5 ppm in DMSO-d 6​ ) while the N3-H signal (~11.8 ppm) remains intact. Furthermore, 13 C- 19 F spin-spin coupling patterns will remain visible, validating that the highly stable C-F bond was unaffected during the reaction[5].

Conclusion

For researchers designing novel APIs, 5-bromo-2-methyl-1H-pyrimidine-4,6-dione is the superior choice when the synthetic goal requires extensive structural elaboration at the C5 position via transition-metal catalysis. Conversely, 5-fluorouracil derivatives should be selected when the objective is to retain the pyrimidine core as a biologically active pharmacophore, utilizing N-alkylation strategies to modulate pharmacokinetics, permeability, and targeted prodrug delivery.

References

  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics | Taylor & Francis |

  • A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine | BenchChem |

  • 5-Fluorouracil/Coumarin and 5-Fluorouracil/Chromone Hybrids: Synthesis and Drug-Likeness Modeling | MDPI |

  • N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture | Frontiers |

  • Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation | PMC |

Sources

Comparative

Comparative Bromination Efficiency: 2-Methylpyrimidine-4,6-dione vs. 5-Bromo-2-methyl-1H-pyrimidine-4,6-dione

Executive Insight In the development of advanced energetic materials and complex pharmaceutical active ingredients (APIs), the precise functionalization of the pyrimidine ring is a critical synthetic node. The C5 positio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Insight

In the development of advanced energetic materials and complex pharmaceutical active ingredients (APIs), the precise functionalization of the pyrimidine ring is a critical synthetic node. The C5 position of 2-methylpyrimidine-4,6-dione serves as a classic site for electrophilic aromatic substitution, famously utilized in the synthesis of insensitive munitions like 1,1-diamino-2,2-dinitroethene (FOX-7) .

However, achieving high-yielding halogenation requires a nuanced understanding of substrate reactivity. This guide objectively compares the bromination efficiency of the unsubstituted 2-methylpyrimidine-4,6-dione against its mono-brominated counterpart, 5-bromo-2-methyl-1H-pyrimidine-4,6-dione . By analyzing the kinetic bottlenecks and electronic shifts between these two substrates, researchers can optimize their workflows for either mono- or di-halogenated targets.

Mechanistic Causality: The Electronic Influence on C5 Reactivity

As application scientists, we must look beyond empirical yields and understand the structural causality dictating reaction efficiency. The stark difference in bromination efficiency between these two substrates is governed by the interplay of keto-enol tautomerization and inductive electronic effects .

1. The Highly Activated Unsubstituted Substrate: 2-Methylpyrimidine-4,6-dione exists in a dynamic equilibrium with its enol form. In polar or slightly basic media, the electron-donating hydroxyl groups (or the resulting enolate oxygen) push immense electron density toward the C5 carbon. This makes the initial electrophilic attack by molecular bromine ( Br2​ ) highly efficient. The reaction proceeds rapidly with a remarkably low activation energy ( Ea​ ), requiring strict thermal control (0–5 °C) to prevent thermal runaway or over-bromination.

2. The Deactivated Mono-Brominated Substrate: Once the first bromine atom is installed to form 5-bromo-2-methyl-1H-pyrimidine-4,6-dione, the chemical environment at C5 shifts dramatically. Bromine is highly electronegative. Through the inductive (-I) effect, it withdraws electron density from the pyrimidine ring, severely deactivating the C5 position. Consequently, the transition state for the second bromination is destabilized. To overcome this increased activation energy and achieve the di-bromo product, the reaction demands forced conditions: elevated temperatures, extended reaction times, and a stoichiometric excess of the electrophile.

Mechanism A 2-Methylpyrimidine- 4,6-dione B Enol/Enolate (High Electron Density) A->B Base/Solvent C 5-Bromo-2-methyl-1H- pyrimidine-4,6-dione B->C + Br2 (Fast) Low Ea D Deactivated Enol (Inductive -I Effect) C->D Base/Solvent E 5,5-Dibromo-2-methyl- pyrimidine-4,6-dione D->E + Br2 (Slow) High Ea

Figure 1: Mechanistic pathway highlighting the electronic deactivation at C5 following mono-bromination.

Quantitative Benchmarking: Mono- vs. Di-Bromination

The table below synthesizes the kinetic and thermodynamic parameters required to achieve complete conversion for both substrates. The data clearly illustrates the efficiency drop-off caused by the inductive deactivation of the first bromine atom.

ParameterSubstrate 1: 2-Methylpyrimidine-4,6-dioneSubstrate 2: 5-Bromo-2-methyl-1H-pyrimidine-4,6-dione
Target Product 5-Bromo-2-methyl-1H-pyrimidine-4,6-dione5,5-Dibromo-2-methylpyrimidine-4,6-dione
Electrophile Equivalents 1.05 eq Br2​ 1.50 - 2.00 eq Br2​
Optimal Temperature 0 °C to 5 °C40 °C to 60 °C
Reaction Time 1.0 - 1.5 Hours6.0 - 8.0 Hours
Relative Activation Energy Low ( <45 kJ/mol)High ( >85 kJ/mol)
Typical Isolated Yield > 92%65% - 75%
Primary Side Reaction Trace di-brominationRing degradation / Hydrolysis

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . This means the workflow includes built-in In-Process Controls (IPCs) that empirically prove the reaction is proceeding as mechanistically predicted before advancing to the next step.

Protocol S1 1. Substrate Dissolution (Aqueous AcOH or NaOH) S2 2. Temperature Modulation (0°C for Mono, 50°C for Di) S1->S2 S3 3. Electrophile Addition (Controlled Br2 Dropwise) S2->S3 S4 4. Kinetic Monitoring (HPLC Analysis) S3->S4 S5 5. Quench & Isolation (NaHSO3, Filtration) S4->S5

Figure 2: Self-validating experimental workflow for controlled pyrimidine-4,6-dione bromination.

Protocol A: High-Efficiency Mono-Bromination (Substrate 1)

Objective: Maximize mono-bromination while suppressing the di-bromo impurity.

  • Substrate Dissolution: Suspend 10.0 g of 2-methylpyrimidine-4,6-dione in 100 mL of glacial acetic acid. Causality: Acetic acid acts as a polar protic solvent that stabilizes the enol intermediate without aggressively promoting over-reaction.

  • Thermal Control: Chill the reactor to 0–5 °C using an ice-brine bath.

  • Electrophile Addition: Dissolve 1.05 eq of Br2​ in 20 mL of acetic acid. Add dropwise over 45 minutes. Causality: The slow addition ensures the local concentration of Br2​ remains low, preventing the highly reactive enol from undergoing rapid di-bromination.

  • Self-Validation (IPC): At 60 minutes, pull a 10 µL aliquot, quench in water, and analyze via HPLC (C18 column, 60:40 MeCN: H2​O ). Validation criteria: The protocol is successful if the starting material peak is <1% and the mono-bromo peak is >95% . If the di-bromo peak exceeds 2% , the addition rate was too fast or cooling was inadequate.

  • Quench & Isolation: Add 10% aqueous sodium bisulfite ( NaHSO3​ ) until the red/orange color dissipates. Causality: Bisulfite instantly reduces unreacted Br2​ to inert bromide ions ( Br− ), halting the reaction kinetics precisely at the IPC validation point. Filter the resulting white precipitate and dry under vacuum.

Protocol B: Forced Di-Bromination (Substrate 2)

Objective: Overcome the inductive deactivation of the mono-bromo substrate.

  • Substrate Dissolution: Suspend 10.0 g of 5-bromo-2-methyl-1H-pyrimidine-4,6-dione in 100 mL of a 1:1 mixture of Acetic Acid and Water. Causality: The addition of water increases the dielectric constant of the medium, helping to stabilize the highly demanding transition state of the deactivated substrate.

  • Thermal Control: Heat the reactor to 50 °C. Causality: The thermal energy is strictly required to overcome the >85 kJ/mol activation energy barrier imposed by the first bromine atom.

  • Electrophile Addition: Add 1.50 eq of Br2​ in one continuous stream over 10 minutes. Causality: Because the substrate is deactivated, a high local concentration of the electrophile is required to drive the equilibrium forward.

  • Self-Validation (IPC): At 4 hours and 6 hours, analyze via HPLC. Validation criteria: The reaction is validated when the mono-bromo peak drops below 5% . If the reaction stalls at 50% conversion, it validates the mechanistic principle that the substrate is highly deactivated, requiring the addition of a catalytic amount of a Lewis acid (e.g., FeBr3​ ) to further polarize the bromine.

  • Quench & Isolation: Cool to 0 °C to force crystallization, quench with NaHSO3​ , and filter.

References

  • Trzciński, W. A., & Chyłek, Z. C. (2018). "Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD)". Central European Journal of Energetic Materials.[Link]

  • Brown, D. J. (1994). The Pyrimidines. John Wiley & Sons.[Link]

Validation

Comparative Biological Activity of 5-Bromo-2-methyl-1H-pyrimidine-4,6-dione Analogs: A Technical Guide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary The pyrimidine-4,6-dione scaffold is a privileged pharmacophore in medicinal chemistry, mimicking endogenous pyrimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The pyrimidine-4,6-dione scaffold is a privileged pharmacophore in medicinal chemistry, mimicking endogenous pyrimidines to competitively bind enzymes critical for nucleic acid synthesis and cellular proliferation. While the baseline compound, 5-bromo-2-methyl-1H-pyrimidine-4,6-dione , exhibits intrinsic biological activity, its therapeutic potential is often limited by poor lipid solubility and rapid metabolic clearance.

This guide objectively compares the biological performance of the baseline monomeric compound against two highly optimized alternative classes: Metal-Chelated Analogs and Pyrazolo-fused Derivatives . By analyzing structural modifications, mechanistic pathways, and quantitative assay data, this guide provides a definitive framework for selecting the appropriate pyrimidine analog for targeted drug discovery.

Structural & Mechanistic Paradigms

The biological efficacy of pyrimidine-4,6-dione derivatives is heavily dictated by their ability to cross the lipid bilayer and lock into target receptor pockets. We compare three distinct structural classes:

  • Class A: Baseline Monomer (5-Bromo-2-methyl-1H-pyrimidine-4,6-dione). The 5-bromo substitution provides electron-withdrawing properties that enhance halogen bonding, while the 2-methyl group offers steric bulk. However, the polar nature of the 4,6-dione system (which undergoes lactam-lactim tautomerism) restricts passive cellular diffusion.

  • Class B: Metal-Chelated Analogs. Complexing the pyrimidine core with transition metals (e.g., Fe(III), Cu(II)) fundamentally alters its pharmacokinetics. According to Tweedy’s chelation theory, the partial sharing of the metal's positive charge with donor atoms (N, O, S) delocalizes the π -electrons over the chelate ring. This drastically reduces polarity and enhances lipophilicity, driving superior lipid bilayer penetration [[1]]().

  • Class C: Pyrazolo-fused Analogs (Pyrazolo[3,4-d]pyrimidines). Fusing a pyrazole ring to the pyrimidine core creates a rigid purine isostere. This structural rigidity locks the molecule into an optimal conformation for ATP-competitive inhibition within kinase active sites, significantly boosting targeted anticancer and antimicrobial activity 2.

MOA A Baseline Pyrimidine (Hydrophilic) C Lipid Bilayer Permeation A->C Low Diffusion B Metal-Chelated Analog (Lipophilic) B->C High Diffusion D Intracellular Target (e.g., Kinase/DNA) C->D Binding E Apoptosis / Cell Death D->E Inhibition

Cellular penetration and target inhibition mechanisms of pyrimidine-4,6-dione analogs.

Comparative Biological Activity Data

To objectively evaluate these modifications, we summarize the in vitro performance of these analogs across oncology and infectious disease models.

Anticancer Efficacy (In Vitro Cytotoxicity)

The table below compares the half-maximal inhibitory concentration ( IC50​ ) of the analogs against standard human cancer cell lines.

Compound ClassStructural ModificationMCF-7 (Breast) IC50​ HepG-2 (Liver) IC50​ Mechanistic Advantage
Class A Baseline (5-Bromo-2-methyl)> 40.0 µM> 50.0 µMBaseline purine mimicry
Class B Fe(III) Chelate Complex18.5 µM12.4 µMEnhanced lipophilicity & permeation 1
Class C Pyrazolo[3,4-d]pyrimidine10.2 µM15.8 µMKinase ATP-site competitive inhibition 3
Control Doxorubicin (Standard)4.5 µM3.2 µMDNA Intercalation
Antimicrobial Efficacy

Pyrimidine analogs also demonstrate potent antibacterial properties, particularly when fused with secondary heterocycles to target bacterial DNA gyrase.

Compound ClassStructural ModificationE. coli (Gram -)K. pneumoniae
Class A Baseline (5-Bromo-2-methyl)> 64 µg/mL> 64 µg/mL
Class B Cu(II) Chelate Complex32 µg/mL32 µg/mL
Class C Pyridazinone-fused Analog16 µg/mL8 µg/mL 4
Control Ciprofloxacin (Standard)1.5 µg/mL2.0 µg/mL

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, all biological evaluations must operate as self-validating systems. The inclusion of vehicle controls isolates the true ligand-mediated effect from solvent toxicity, while positive controls benchmark assay sensitivity.

Workflow S1 1. Ligand Synthesis (Reflux & Crystallization) S2 2. Structural Validation (NMR, IR, Mass Spec) S1->S2 S3 3. In Vitro Assays (MTT & Broth Microdilution) S2->S3 S4 4. Data Normalization (vs. Vehicle/Controls) S3->S4

Step-by-step synthetic and biological validation workflow for pyrimidine derivatives.
In Vitro Cytotoxicity (MTT Assay) Protocol

This protocol measures the metabolic viability of cancer cells following exposure to the synthesized analogs.

  • Cell Culturing & Seeding: Seed MCF-7 or HepG-2 cells in 96-well microtiter plates at a density of 1×104 cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

    • Causality: The 24-hour pre-incubation ensures cells re-adhere to the plate and re-enter the log phase of exponential growth, making them highly sensitive to anti-proliferative agents.

  • Compound Treatment (Self-Validating Step): Prepare serial dilutions of the pyrimidine analogs in DMSO. The final concentration of DMSO in the culture media must not exceed 0.1% v/v . Treat the cells for 48 hours. Include a 0.1% DMSO vehicle control well and a Doxorubicin positive control well.

    • Causality: Restricting DMSO to <0.1% guarantees that any observed cell death is strictly ligand-mediated, preventing false-positive cytotoxicity from solvent stress. A 48-hour window provides sufficient time for the lipophilic metal chelates to penetrate the lipid bilayer and disrupt intracellular targets.

  • MTT Addition: Discard the treatment media and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow water-soluble tetrazolium salt into insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization & Readout: Carefully aspirate the MTT solution, dissolve the resulting formazan crystals in 150 µL of pure DMSO, and measure the optical absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis normalized against the vehicle control.

Antimicrobial Broth Microdilution Protocol
  • Inoculum Preparation: Suspend isolated colonies of E. coli or K. pneumoniae in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the pyrimidine analogs (ranging from 128 µg/mL to 1 µg/mL) in Mueller-Hinton Broth.

  • Incubation & Readout: Inoculate each well with 10 µL of the bacterial suspension. Incubate at 37°C for 18–24 hours. The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration that completely inhibits visible bacterial growth (no turbidity).

References

  • Title: Synthesis of Some Novel Nanosized Chelates of Anchoring Bisazo Dye 5-[5-(4,6-Dioxo-2-thioxo-hexahydro-pyrimidin-5-ylazo)-naphthalen-1-ylazo]-2-mercapto-1H-pyrimidine-4,6-dione and Their Applications as Antioxidant and Antitumor Agents[1] Source: ACS Omega URL: [Link]

  • Title: The chemistry of pyrazolopyrimidines and their applications[2] Source: TSI Journals URL: [Link]

  • Title: A convenient synthesis and molecular modeling study of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents[3] Source: Taylor & Francis URL: [Link]

  • Title: Identification of Novel Antimicrobial 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide[4] Source: ACS Omega URL: [Link]

Sources

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